RS-25344 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RS-25344 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, RS-25344 modulates various cellular functions, particularly in immune and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of RS-25344, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: PDE4 Inhibition
This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is a key enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. By inhibiting PDE4, RS-25344 leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to the modulation of cellular responses. The anti-inflammatory effects of RS-25344 are largely attributed to the elevation of cAMP in immune cells, which can suppress the production of pro-inflammatory mediators.[1]
A noteworthy aspect of RS-25344's interaction with its target is the enhanced inhibition observed with the phosphorylated form of a specific PDE4 isoform, PDE-4D3. Phosphorylation of PDE-4D3 by PKA can increase the enzyme's sensitivity to inhibition by RS-25344 by approximately 100-fold.[3] This suggests a feedback mechanism where elevated cAMP levels, by activating PKA, prime the PDE4D3 enzyme for more potent inhibition by RS-25344, potentially leading to a more targeted and profound anti-inflammatory effect in cells where this pathway is active.[3]
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound from available literature.
Table 1: Inhibitory Activity of RS-25344 against Phosphodiesterase Isoforms
| Enzyme Target | IC50 (nM) | Source |
| PDE4 | 0.28 - 0.3 | [1][3][4] |
| PDE1 | >100,000 | [1][3][4] |
| PDE2 | 160,000 | [3][4] |
| PDE3 | 330,000 | [3][4] |
Table 2: Functional Activity of RS-25344 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cellular Response | Stimulant | EC50 (nM) | Source |
| Inhibition of IL-5 release | Concanavalin A | 0.3 | [1] |
| Inhibition of TNF-α release | Lipopolysaccharide (LPS) | 5.4 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by RS-25344 and a general workflow for assessing its in vitro activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol is based on the methods generally employed for determining the IC50 of PDE inhibitors.
-
Objective: To determine the concentration of RS-25344 that inhibits 50% of PDE4 activity.
-
Materials:
-
Recombinant human PDE4 enzyme.
-
This compound.
-
[3H]cAMP (radiolabeled cyclic AMP).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM β-mercaptoethanol).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the PDE4 enzyme to the assay buffer containing a specific concentration of RS-25344 or vehicle control.
-
Initiate the reaction by adding [3H]cAMP to a final concentration of 1 µM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the tubes on ice and add snake venom nucleotidase to convert the [3H]AMP product to [3H]adenosine. Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing [3H]adenosine to a scintillation vial with scintillation cocktail.
-
Quantify the amount of [3H]adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of RS-25344 and determine the IC50 value by non-linear regression analysis.
-
Inhibition of Cytokine Release from Human PBMCs
This protocol describes the measurement of TNF-α and IL-5 release from peripheral blood mononuclear cells (PBMCs).
-
Objective: To determine the potency of RS-25344 in inhibiting the release of TNF-α and IL-5 from stimulated human PBMCs.
-
Materials:
-
Human peripheral blood.
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
This compound.
-
Lipopolysaccharide (LPS) for TNF-α stimulation.
-
Concanavalin A for IL-5 stimulation.
-
96-well cell culture plates.
-
Human TNF-α and IL-5 ELISA kits.
-
-
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of RS-25344 or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding either LPS (final concentration, e.g., 1 µg/mL) to measure TNF-α release or Concanavalin A (final concentration, e.g., 10 µg/mL) to measure IL-5 release.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-5 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of RS-25344 and determine the EC50 value.
-
Eosinophil Chemotaxis Assay
This protocol outlines a method to assess the effect of RS-25344 on eosinophil migration.
-
Objective: To evaluate the inhibitory effect of RS-25344 on the chemotaxis of human eosinophils.
-
Materials:
-
Human peripheral blood from eosinophilic donors.
-
Eosinophil isolation kit (e.g., using immunomagnetic negative selection).
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5-8 µm pore size).
-
Chemoattractant (e.g., eotaxin or C5a).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Staining solution (e.g., Diff-Quik).
-
-
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the purified eosinophils in HBSS with 0.1% BSA.
-
Pre-incubate the eosinophils with various concentrations of RS-25344 or vehicle control for 30 minutes at 37°C.
-
Place the chemoattractant in the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the top surface, and fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of RS-25344.
-
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound in humans. The compound has primarily been used as a research tool to explore the role of PDE4 in various physiological and pathological processes.
Conclusion
This compound is a highly potent and selective inhibitor of PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, translates to significant anti-inflammatory effects in vitro, including the suppression of pro-inflammatory cytokine release and the inhibition of eosinophil chemotaxis. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of PDE4 inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008110793A1 - Piperidinones useful in the treatment of inflammation - Google Patents [patents.google.com]
RS-25344 Hydrochloride: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] This enzyme class plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, leading to a range of downstream cellular responses. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, key biological effects, and detailed experimental methodologies.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
| CAS Number | 152815-28-6 | |
| Molecular Formula | C₁₉H₁₄ClN₅O₄ | |
| Molecular Weight | 411.8 g/mol | |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cAMP signaling cascade, responsible for the degradation of cAMP to AMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA).
Activated PKA can then phosphorylate a variety of intracellular proteins, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the regulation of gene expression, which in turn mediates various physiological responses, including the modulation of inflammatory processes.
Furthermore, the activity of certain PDE4 isoforms, such as PDE-4D3, can be enhanced by PKA-mediated phosphorylation. This creates a feedback loop where increased cAMP activates PKA, which in turn can sensitize PDE4 to inhibition by compounds like RS-25344, amplifying the overall cellular response.
Caption: The signaling pathway of this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| PDE4 | 0.28 | [3] |
| PDE1 | > 100,000 | [3] |
| PDE2 | 160,000 | [3] |
| PDE3 | 330,000 | [3] |
Table 2: In Vitro Functional Activity
| Assay | Cell Type | EC₅₀ (nM) | Reference |
| Inhibition of Concanavalin A-induced IL-5 release | Human PBMCs | 0.3 | |
| Inhibition of LPS-induced TNF-α release | Human PBMCs | 5.4 |
Pharmacokinetics and Metabolism
Currently, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to fully characterize its pharmacokinetic profile.
Experimental Protocols
The following are representative, detailed protocols for key assays used to characterize the activity of this compound. These are synthesized from established methodologies and are not verbatim reproductions from the cited literature.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a radioenzymatic assay to determine the inhibitory activity of this compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, diluted this compound (or vehicle control), and recombinant PDE4 enzyme.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the tubes on ice and add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for a PDE activity assay.
Eosinophil Chemotaxis Assay
This protocol describes a modified Boyden chamber assay to evaluate the effect of this compound on eosinophil migration.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
Chemoattractant (e.g., eotaxin or C5a)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Multi-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human eosinophils from fresh peripheral blood using a suitable method (e.g., negative selection with immunomagnetic beads).
-
Resuspend the purified eosinophils in the assay medium.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control at 37°C.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Place the membrane inserts into the wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.
-
Remove the inserts and discard the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Caption: Workflow for an eosinophil chemotaxis assay.
Sperm Motility Assay
This protocol describes a method to assess the effect of this compound on sperm motility.
Materials:
-
Semen sample
-
Sperm washing medium (e.g., Ham's F-10)
-
This compound stock solution (in DMSO)
-
Microscope with a heated stage (37°C)
-
Counting chamber (e.g., Makler chamber)
-
Computer-Aided Sperm Analysis (CASA) system (optional)
Procedure:
-
Allow the semen sample to liquefy at room temperature for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to select for motile sperm.
-
Resuspend the motile sperm fraction in the sperm washing medium.
-
Incubate the sperm suspension with various concentrations of this compound or vehicle control at 37°C.
-
At defined time points, load an aliquot of the sperm suspension into a pre-warmed counting chamber.
-
Assess sperm motility under the microscope. Categorize sperm as progressively motile, non-progressively motile, or immotile.
-
Alternatively, use a CASA system for an automated and more detailed analysis of motility parameters (e.g., velocity, linearity).
-
Calculate the percentage of motile sperm for each condition and compare the results to the control.
Caption: Workflow for a sperm motility assay.
Conclusion
This compound is a highly potent and selective PDE4 inhibitor that demonstrates significant biological activity in vitro. Its ability to modulate the cAMP signaling pathway makes it a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes, particularly in the context of inflammation and cell motility. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
RS-25344 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound modulates various cellular pathways, leading to a broad spectrum of anti-inflammatory and other physiological effects. This technical guide provides an in-depth overview of the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP), thus terminating its signaling activity. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This cascade ultimately leads to the modulation of gene expression, particularly the suppression of pro-inflammatory mediators.
This compound exerts its effects by selectively inhibiting PDE4, thereby increasing intracellular cAMP concentrations. This mechanism underlies its potent anti-inflammatory properties and other observed physiological activities.
Technical Guide: RS-25344 Hydrochloride, a Potent Phosphodiesterase 4 Inhibitor
Disclaimer: Initial research inquiries may incorrectly associate RS-25344 hydrochloride with 5-HT4 receptor agonism. This technical guide clarifies and confirms, based on available scientific literature, that RS-25344 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. All data and experimental protocols herein pertain to its well-established role as a PDE4 inhibitor.
Executive Summary
This compound is a small molecule compound identified as a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). Its chemical name is 1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride. By selectively targeting the PDE4 enzyme, RS-25344 effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating inflammatory responses. This mechanism of action confers significant anti-inflammatory properties, as demonstrated by its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-5 from human peripheral blood mononuclear cells (PBMCs). This guide provides a comprehensive overview of the discovery, pharmacological profile, and experimental evaluation of this compound.
Discovery and Pharmacological Profile
The discovery of this compound emerged from research programs focused on identifying selective inhibitors of PDE4 for the treatment of inflammatory diseases. The pyrido[2,3-d]pyrimidine-2,4-dione scaffold serves as the core structure for this class of inhibitors.
RS-25344 is characterized by its exceptional potency, with an IC50 value of 0.3 nM for PDE4.[1] It exhibits high selectivity for PDE4 over other PDE families, such as PDE1, PDE2, and PDE3, where the IC50 values are greater than 100 µM.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of RS-25344 is particularly pronounced against the activated form of the PDE-4D3 isozyme, suggesting a potential for targeting specific conformations of the enzyme in inflammatory cells.
The functional consequence of PDE4 inhibition by RS-25344 is a reduction in the inflammatory response. In isolated human PBMCs, it has been shown to inhibit concanavalin A-induced IL-5 release and lipopolysaccharide (LPS)-induced TNF-α release with EC50 values of 0.3 nM and 5.4 nM, respectively.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Target/Assay | Value | Reference |
| IC50 | Phosphodiesterase 4 (PDE4) | 0.3 nM | [1] |
| IC50 | Phosphodiesterase 1 (PDE1) | > 100 µM | [1] |
| IC50 | Phosphodiesterase 2 (PDE2) | > 100 µM | [1] |
| IC50 | Phosphodiesterase 3 (PDE3) | > 100 µM | [1] |
| EC50 | Concanavalin A-induced IL-5 release (human PBMCs) | 0.3 nM | [1] |
| EC50 | LPS-induced TNF-α release (human PBMCs) | 5.4 nM | [1] |
Synthesis of the Pyrido[2,3-d]pyrimidine-2,4-dione Core
A plausible synthetic route would involve:
-
N-Alkylation of 6-aminouracil: 6-aminouracil is first alkylated at the N3 position with 4-(chloromethyl)pyridine to introduce the pyridinylmethyl group.
-
Condensation Reaction: The resulting intermediate is then condensed with a derivative of 3-nitrophenylacetic acid, likely an activated form such as an acid chloride or ester, to form the pyridopyrimidine ring system. This step is often catalyzed by a base.
-
Cyclization: An intramolecular cyclization reaction, potentially acid-catalyzed, would then form the dione structure.
-
Salt Formation: Finally, treatment with hydrochloric acid would yield the hydrochloride salt, this compound.
It is important to note that this is a generalized representation, and the actual synthesis may involve different reagents, catalysts, and reaction conditions to optimize yield and purity.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of RS-25344 to inhibit the hydrolysis of cAMP by the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition of PDE4 activity for each concentration of RS-25344 and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This assay assesses the functional anti-inflammatory activity of RS-25344 in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
This compound
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the EC50 value.
Visualizations
PDE4 Signaling Pathway
References
RS-25344 Hydrochloride: A Technical Guide to its Selectivity for Phosphodiesterase 4D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of RS-25344 hydrochloride, a potent phosphodiesterase 4 (PDE4) inhibitor, with a particular focus on its interaction with the PDE4D subtype. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support further research and development efforts in this area.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the PDE4 enzyme family over other phosphodiesterase families. This selectivity is evident from the significant differences in the 50% inhibitory concentrations (IC50) against various PDE enzymes.
Table 1: IC50 Values of this compound Against a Panel of Phosphodiesterase (PDE) Families
| PDE Family | IC50 |
| PDE1 | >100 µM |
| PDE2 | 160 µM |
| PDE3 | 330 µM |
| PDE4 | 0.28 nM |
Data compiled from multiple sources.
The data clearly indicates that RS-25344 is a highly potent inhibitor of the PDE4 family, with its inhibitory activity being several orders of magnitude greater than for PDE1, PDE2, and PDE3.
Subtype Selectivity within the PDE4 Family
While RS-25344 is a pan-PDE4 inhibitor, evidence suggests a notable selectivity for the PDE4D isoform, particularly the long-form variants. This selectivity appears to be conferred by the N-terminal Upstream Conserved Regions (UCRs), specifically UCR2, which are present in the long isoforms of PDE4 enzymes.
Research has shown that the catalytic domain of PDE4D, when expressed in isolation, is significantly less sensitive to inhibition by RS-25344 (a 1463-fold decrease in sensitivity) compared to the full-length long isoform.[1] The reintroduction of the UCR2 domain restores this high sensitivity.[1] A similar, though less pronounced, effect has been observed with the PDE4A isoform, where the catalytic domain shows a 77-fold reduced affinity for RS-25344.[1] This suggests that the interaction of RS-25344 with the UCR2 domain is a key determinant of its high potency against long-form PDE4D.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound relies on robust biochemical assays. Below is a representative protocol for a phosphodiesterase inhibition assay to determine IC50 values.
Protocol: In Vitro Phosphodiesterase Inhibition Assay
1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various phosphodiesterase enzymes.
2. Materials:
- Recombinant human phosphodiesterase enzymes (e.g., PDE4D)
- This compound
- [³H]-cAMP (radiolabeled substrate)
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Snake venom nucleotidase (from Crotalus atrox)
- Anion-exchange resin (e.g., Dowex)
- Scintillation cocktail
- 96-well assay plates
- Scintillation counter
3. Procedure:
Signaling Pathways and Mechanism of Action
PDE4D is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By hydrolyzing cAMP to AMP, PDE4D terminates the signaling cascade initiated by the activation of adenylyl cyclase. The inhibition of PDE4D by RS-25344 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA).
PDE4D in the cAMP Signaling Pathway
The following diagram illustrates the central role of PDE4D in the cAMP signaling pathway and the effect of its inhibition by RS-25344.
Caption: The cAMP signaling pathway and the inhibitory action of RS-25344 on PDE4D.
This pathway highlights a feedback mechanism where PKA can phosphorylate and activate long isoforms of PDE4D, leading to a more rapid degradation of cAMP. The potent inhibition of PDE4D by RS-25344 disrupts this feedback loop, leading to a sustained elevation of cAMP and enhanced downstream signaling.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor.
Caption: A generalized workflow for the determination of inhibitor IC50 values.
References
The Selective PDE4 Inhibitor RS-25344 Hydrochloride: A Deep Dive into its Effects on cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, RS-25344 elevates its concentration, thereby modulating a wide array of downstream signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on cAMP signaling, with a focus on its mechanism of action, quantitative biochemical data, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Potent and Selective PDE4 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the PDE4 enzyme. PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in the second messenger molecule cAMP, converting it to the inactive 5'-AMP. The inhibition of PDE4 by RS-25344 leads to an accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This targeted inhibition makes RS-25344 a valuable tool for studying the physiological roles of PDE4 and a potential therapeutic agent for a variety of inflammatory and neurological disorders.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Enzyme Target | IC50 (nM) | Cell/Tissue Source | Reference |
| PDE4 | 0.28 | Human Lymphocytes | [1][2] |
| PDE1 | > 100,000 | Not Specified | [1][2] |
| PDE2 | 160,000 | Not Specified | [1][2] |
| PDE3 | 330,000 | Not Specified | [1][2] |
Table 1: Inhibitory Potency of this compound against Phosphodiesterase Isoforms. This table clearly demonstrates the high selectivity of RS-25344 for PDE4 over other PDE families, with a potency that is several orders of magnitude greater.
| Cellular Response | EC50 (nM) | Cell Type | Stimulus | Reference |
| Inhibition of IL-5 release | 0.3 | Human PBMCs | Concanavalin A | Not directly cited |
| Inhibition of TNF-α release | 5.4 | Human PBMCs | Lipopolysaccharide (LPS) | Not directly cited |
Table 2: Functional Potency of this compound in Cellular Assays. This table highlights the functional consequences of PDE4 inhibition by RS-25344 in immune cells, demonstrating its anti-inflammatory potential.
Signaling Pathways Modulated by this compound
The elevation of intracellular cAMP by this compound triggers the activation of two major downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.
The PKA Pathway
PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to a wide range of cellular responses, including regulation of gene expression, metabolism, and cell proliferation.
The Epac Pathway
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap proteins, in turn, regulate various cellular processes, including cell adhesion, junction formation, and secretion.
The interplay between the PKA and Epac pathways is complex and cell-type specific, with potential for both synergistic and antagonistic interactions.
Figure 1: this compound Mechanism of Action. This diagram illustrates how RS-25344 inhibits PDE4, leading to increased cAMP levels and subsequent activation of PKA and Epac signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the effects of compounds like this compound. While the full text of the original research articles by Alvarez et al. (1995), Kaneko et al. (1995), and Bajpai et al. (2006) could not be accessed for this guide, the following sections provide detailed, generalized protocols for key experiments typically used to characterize PDE4 inhibitors.
PDE4 Inhibition Assay (In Vitro)
This protocol describes a common method to determine the in vitro potency of a compound against PDE4.
Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a non-fluorescent product by the PDE4 enzyme. The inhibition of this reaction by a test compound is quantified by measuring the change in fluorescence.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound (or other test compounds)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Detection: Measure the fluorescence polarization or intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro PDE4 Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of this compound against the PDE4 enzyme.
Cell-Based cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to a PDE4 inhibitor.
Principle: Inhibition of PDE4 in whole cells leads to an accumulation of cAMP. This increase can be quantified using a variety of methods, including competitive immunoassays (ELISA) or reporter gene assays.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. The concentration and duration of stimulation should be optimized for the specific cell type.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay method and a plate reader.
-
Data Analysis: Plot the measured cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Figure 3: Workflow for a Cell-Based cAMP Measurement Assay. This flowchart details the procedure for assessing the effect of this compound on intracellular cAMP levels.
Conclusion
This compound is a powerful and selective tool for the investigation of cAMP signaling. Its ability to potently inhibit PDE4 allows for the precise manipulation of intracellular cAMP levels, providing valuable insights into the roles of the PKA and Epac signaling pathways in a multitude of cellular processes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies and to develop novel therapeutics targeting the cAMP signaling cascade. Further research into the specific downstream effects of RS-25344-mediated cAMP elevation in different cellular contexts will continue to expand our understanding of this critical second messenger system.
References
Unveiling the Potent and Selective Profile of RS-25344 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro efficacy, and functional effects on various cell types. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's characteristics.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells, as well as in the central nervous system and airway smooth muscle. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that can modulate a variety of cellular functions, including inflammation and cell motility. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of PDE4.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. PKA activation initiates a cascade of phosphorylation events that ultimately result in the modulation of cellular responses. A noteworthy characteristic of RS-25344 is its significantly increased potency for the phosphorylated form of the PDE4D3 isoform, suggesting a preference for the activated state of the enzyme.[1]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified against various PDE isoforms and in cell-based assays. The data consistently demonstrate its high potency and selectivity for PDE4.
Table 1: In Vitro PDE Isoform Inhibition by this compound
| PDE Isoform | IC50 (nM) |
| PDE1 | >100,000 |
| PDE2 | 160,000 |
| PDE3 | 330,000 |
| PDE4 | 0.28 |
Data compiled from multiple sources.[1][2][3]
Table 2: Functional Inhibitory Activity of this compound
| Cell Type | Assay | Stimulus | Measured Effect | EC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-5 Release | Concanavalin A | Inhibition | 0.3 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Release | LPS | Inhibition | 5.4 |
Data from Cayman Chemical product information.[3]
Functional Effects
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from immune cells. In human peripheral blood mononuclear cells (PBMCs), it effectively inhibits the release of Interleukin-5 (IL-5) and Tumor Necrosis Factor-alpha (TNF-α) induced by mitogenic or inflammatory stimuli.[3] This effect is a direct consequence of elevated intracellular cAMP levels, which interfere with the signaling pathways leading to cytokine gene transcription and protein synthesis.
Modulation of Sperm Motility
The compound has been shown to increase the progressive motility of spermatozoa in vitro.[1][2] PDE4 is a key regulator of cAMP levels within sperm, and its inhibition leads to an increase in parameters critical for fertilization, such as flagellar beat frequency and velocity.
Inhibition of Eosinophil Chemotaxis
This compound is an inhibitor of eosinophil chemotaxis.[1][2] Eosinophils play a central role in allergic inflammatory responses, and their recruitment to sites of inflammation is a critical step in the pathogenesis of allergic diseases. By elevating cAMP, RS-25344 interferes with the signaling cascades that govern eosinophil migration in response to chemoattractants.
Experimental Protocols
PDE Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of this compound against different PDE isoforms.
References
RS-25344 Hydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively modulates various cellular processes, demonstrating significant anti-inflammatory properties and effects on cell motility. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from foundational studies, detailed experimental protocols, and relevant signaling pathways, to support its application in basic research.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including inflammation, immune responses, and cell motility. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells, as well as in other cell types. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a dampening of pro-inflammatory responses and modulation of cellular functions.
This compound has emerged as a valuable research tool due to its high potency and selectivity for the PDE4 enzyme. This guide summarizes the core knowledge surrounding this compound to facilitate its effective use in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the catalytic activity of PDE4. This inhibition is highly selective for the PDE4 isozyme family over other PDE families. A noteworthy characteristic of RS-25344 is the enhanced inhibitory activity observed upon phosphorylation of the PDE4D3 isoform, suggesting a preference for the activated state of the enzyme.[1] This selective action leads to an elevation of cAMP levels in target cells, which then triggers downstream signaling cascades.
Signaling Pathway of PDE4 Inhibition in Immune Cells
The elevation of intracellular cAMP in immune cells, such as T-cells and monocytes, initiates a signaling cascade that ultimately suppresses inflammatory responses.
Caption: cAMP signaling pathway in immune cells and the inhibitory action of RS-25344.
Signaling Pathway in Spermatozoa Motility
In spermatozoa, the cAMP/PKA pathway is crucial for capacitation and motility. PDE4 isoforms, particularly PDE4A, are involved in regulating local cAMP concentrations necessary for these functions.
Caption: Role of cAMP and PDE4A in regulating sperm motility.
Quantitative Data
The following tables summarize the key in vitro inhibitory and cellular activities of this compound.
Table 1: In Vitro PDE Isozyme Inhibitory Activity
| PDE Isozyme | IC₅₀ (nM) |
| PDE4 | 0.28 - 0.3 |
| PDE1 | >100,000 |
| PDE2 | 160,000 |
| PDE3 | 330,000 |
Data compiled from multiple sources.[2][3][4]
Table 2: Cellular Anti-inflammatory Activity
| Assay | Cell Type | EC₅₀ (nM) |
| Concanavalin A-induced IL-5 Release | PBMCs | 0.3 |
| LPS-induced TNF-α Release | PBMCs | 5.4 |
Data from Cayman Chemical product information, citing primary literature.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a general method for determining the IC₅₀ of this compound against PDE4.
Workflow Diagram:
Caption: General workflow for a PDE4 inhibition assay using fluorescence polarization.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent for phosphorylated substrate
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and add the binding agent according to the manufacturer's instructions.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.
LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol describes a method to assess the anti-inflammatory effect of this compound on primary human cells.
Workflow Diagram:
Caption: Workflow for measuring the inhibition of LPS-induced TNF-α release.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the EC₅₀ value.
Eosinophil Chemotaxis Assay
This protocol provides a general method for evaluating the effect of this compound on eosinophil migration.
Materials:
-
Isolated human eosinophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
Chemoattractant (e.g., eotaxin)
-
This compound
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pores)
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend eosinophils in chemotaxis medium.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of migrated cells in multiple high-power fields under a microscope.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound.
Sperm Motility Assay
This protocol outlines a basic method to assess the effect of this compound on sperm motility.[5]
Materials:
-
Semen sample
-
Sperm washing medium (e.g., Human Tubal Fluid medium)
-
This compound
-
Microscope with a heated stage (37°C)
-
Counting chamber (e.g., Makler chamber)
Procedure:
-
Allow the semen sample to liquefy at 37°C.
-
Perform a swim-up or density gradient centrifugation to select for motile sperm.
-
Resuspend the motile sperm fraction in the sperm washing medium.
-
Incubate the sperm suspension with various concentrations of this compound or vehicle control at 37°C.
-
At specified time points, place an aliquot of the sperm suspension in a counting chamber on the heated microscope stage.
-
Assess sperm motility, categorizing sperm as progressive, non-progressive, or immotile. This can be done manually or using a Computer-Aided Sperm Analysis (CASA) system.
-
Calculate the percentage of progressively motile sperm for each condition.
Conclusion
This compound is a potent and selective PDE4 inhibitor that serves as an invaluable tool for investigating the role of the cAMP signaling pathway in various biological processes. Its well-characterized inhibitory profile and demonstrated cellular activities make it a reliable compound for studies in inflammation, immunology, and reproductive biology. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific models. As with any experimental work, optimization of these protocols for specific cell types and conditions is recommended.
References
- 1. pnas.org [pnas.org]
- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. AKAP3 Selectively Binds PDE4A Isoforms in Bovine Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS-25344 Hydrochloride In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2][4] By inhibiting PDE4, RS-25344 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, notably those involved in inflammation. This application note provides detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition of PDE4 and its functional effects on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Data Presentation
The in vitro potency and selectivity of this compound are summarized in the table below. The data demonstrates high affinity for PDE4 and significant selectivity over other PDE isoforms.
| Target | Assay Type | Value | Reference |
| PDE4 | Enzyme Inhibition | IC50 = 0.3 nM | [1] |
| PDE1 | Enzyme Inhibition | IC50 > 100 µM | [1] |
| PDE2 | Enzyme Inhibition | IC50 > 100 µM | [1] |
| PDE3 | Enzyme Inhibition | IC50 > 100 µM | [1] |
| Concanavalin A-induced IL-5 release in human PBMCs | Cell-based | EC50 = 0.3 nM | [1] |
| LPS-induced TNF-α release in human PBMCs | Cell-based | EC50 = 5.4 nM | [1] |
Signaling Pathway of PDE4 Inhibition
The signaling pathway affected by this compound is centered on the modulation of cAMP levels. In inflammatory cells, activation of G-protein coupled receptors (GPCRs) can stimulate adenylyl cyclase to produce cAMP from ATP. PDE4 enzymes hydrolyze cAMP to 5'-AMP, thus terminating its signaling. Inhibition of PDE4 by RS-25344 prevents this hydrolysis, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, such as the cAMP-responsive element-binding protein (CREB). This cascade ultimately leads to the suppression of pro-inflammatory gene transcription.
Experimental Protocols
Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound against a purified recombinant PDE4 enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP).
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D)
-
FAM-cAMP substrate
-
This compound
-
Reference inhibitor (e.g., Roflumilast)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
DMSO
-
384-well, low-volume, black plates
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, serially diluted to the picomolar range.
-
Assay Plate Preparation: Add 200 nL of the diluted compounds, reference inhibitor, or DMSO (for vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 10 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction. The final concentration of FAM-cAMP should be below the Km for the enzyme.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction (if necessary, depending on the kit) and read the fluorescence polarization on a compatible microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the high (no enzyme) and low (vehicle control) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Release Assay
This protocol measures the ability of this compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reference inhibitor (e.g., Roflumilast)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference inhibitor in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a solution of LPS in cell culture medium. Add LPS to the wells to a final concentration of 10 ng/mL to induce TNF-α production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow Visualization
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-25344 Hydrochloride in Animal Models
For research, scientific, and drug development professionals.
This document provides detailed application notes and proposed experimental protocols for the administration of RS-25344 hydrochloride in preclinical animal models. RS-25344 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has been shown to modulate inflammatory responses.[3] These protocols are based on the known mechanism of action of RS-25344 and established methodologies for evaluating other PDE4 inhibitors in relevant animal models of inflammation.
Mechanism of Action: PDE4 Inhibition
This compound exerts its biological effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP.[1][2] An elevation in intracellular cAMP levels activates Protein Kinase A (PKA) and other downstream effectors, leading to the suppression of pro-inflammatory mediator production and the relaxation of smooth muscle. The phosphorylation of the PDE-4D3 subtype has been shown to significantly increase the inhibitory potency of RS-25344.[4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of RS-25344. No in vivo quantitative data has been publicly reported.
| Target Enzyme | IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| PDE4 | 0.3 | >100 µM for PDE1, PDE2, PDE3 | [1] |
| PDE4D3 (phosphorylated) | ~100-fold more sensitive | Not specified | [4] |
| Cellular Assay | EC50 (nM) | Cell Type | Reference |
| Concanavalin A-induced IL-5 release | 0.3 | Human PBMCs | [1] |
| LPS-induced TNF-α release | 5.4 | Human PBMCs | [1] |
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a proposed study to evaluate the anti-inflammatory effects of this compound in a well-established model of acute inflammation.
Objective
To assess the dose-dependent efficacy of this compound in reducing acute inflammation in the carrageenan-induced rat paw edema model.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-200 g)
-
Pletysmometer or digital calipers
-
Standard laboratory equipment (syringes, needles, etc.)
Experimental Workflow
Procedure
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration:
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer the assigned treatment orally (p.o.) or intraperitoneally (i.p.) to each animal.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of the carrageenan-injected paw immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Mice
This protocol outlines a proposed study to investigate the effect of this compound on lung inflammation.
Objective
To determine the efficacy of this compound in inhibiting LPS-induced neutrophil recruitment to the lungs in a mouse model.
Materials
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer, microscope)
-
Reagents for cell differentiation staining (e.g., Diff-Quik)
Experimental Workflow
Procedure
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
-
Grouping: Randomize animals into treatment groups (n=6-8 per group):
-
Vehicle control + Saline challenge
-
Vehicle control + LPS challenge
-
This compound (e.g., 1, 3, 10 mg/kg) + LPS challenge
-
Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS challenge
-
-
Compound Administration:
-
Administer the assigned treatment (e.g., orally or intraperitoneally).
-
-
LPS Challenge:
-
One hour after compound administration, lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL saline) via the intranasal or intratracheal route. The saline challenge group receives sterile saline.
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after LPS challenge (e.g., 6, 24, or 48 hours), humanely euthanize the mice.
-
Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile, ice-cold PBS (e.g., 3 x 0.5 mL).
-
-
Cell Analysis:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the BAL fluid for each animal.
-
Determine the percentage inhibition of neutrophil recruitment for each treatment group compared to the vehicle + LPS group.
-
Perform statistical analysis (e.g., ANOVA with a post-hoc test).
-
Disclaimer
The experimental protocols provided are proposed methodologies based on the known pharmacological profile of this compound and standard practices for evaluating PDE4 inhibitors. As no specific in vivo studies for this compound have been publicly reported, these protocols should be considered as a starting point for study design. Researchers should conduct their own dose-ranging and tolerability studies to determine the optimal experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
Application Notes and Protocols for Dose-Response Studies with RS-25344 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the activity of various downstream signaling pathways. Inhibition of PDE4 by RS-25344 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. These application notes provide a summary of the dose-response characteristics of this compound and detailed protocols for its in vitro evaluation.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of RS-25344 against Phosphodiesterase Isoforms
| Enzyme | IC50 (nM) |
| PDE4 | 0.3 |
| PDE1 | >100,000 |
| PDE2 | >100,000 |
| PDE3 | >100,000 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of RS-25344 required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Biological Activity of RS-25344 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Assay | EC50 (nM) |
| Concanavalin A-induced IL-5 Release | 0.3 |
| LPS-induced TNF-α Release | 5.4 |
EC50 (Half-maximal effective concentration) values indicate the concentration of RS-25344 required to elicit 50% of the maximal response in the respective cellular assays.
Signaling Pathway
The mechanism of action of RS-25344 involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes.
Caption: Simplified signaling pathway of PDE4 inhibition by RS-25344.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of RS-25344 against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well black, low-volume microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 µM.
-
Assay Plate Preparation:
-
Add 5 µL of the diluted RS-25344 or vehicle control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Include wells for "no enzyme" and "vehicle control" for data normalization.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration.
-
Add 10 µL of the diluted enzyme to each well (except for the "no enzyme" control wells).
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 5 µL of the FAM-cAMP substrate to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Data Acquisition: Measure fluorescence polarization using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of RS-25344 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for the in vitro PDE4 inhibition assay.
LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol describes a method to determine the EC50 of RS-25344 for the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Include unstimulated control wells (vehicle only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of RS-25344 compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Concanavalin A-Induced IL-5 Release Assay in Human PBMCs
This protocol outlines a method to determine the EC50 of RS-25344 for the inhibition of Concanavalin A (Con A)-induced Interleukin-5 (IL-5) release from human PBMCs.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Concanavalin A (Con A)
-
This compound
-
Human IL-5 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding Con A to a final concentration of 1-10 µg/mL (the optimal concentration should be determined empirically).
-
Include unstimulated control wells (vehicle only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-5 Quantification:
-
Quantify the concentration of IL-5 in the supernatant using a commercial human IL-5 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-5 release for each concentration of RS-25344 compared to the Con A-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: General workflow for cytokine release assays.
Application Notes and Protocols for RS-25344 Hydrochloride in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RS-25344 hydrochloride, a C-C chemokine receptor 2 (CCR2) antagonist, for studying neuroinflammation. Detailed protocols for key in vitro and in vivo experiments are included to facilitate experimental design and execution.
Application Notes
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease.[1] It involves the activation of resident glial cells, such as microglia and astrocytes, and the infiltration of peripheral immune cells.[2][3] The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are pivotal in mediating these inflammatory responses.[4] This signaling axis is a primary driver for the recruitment of CCR2-expressing monocytes from the bloodstream into the CNS, where they differentiate into macrophages. These cells, along with activated microglia, contribute to the inflammatory cascade common in neurodegenerative diseases like Alzheimer's and Parkinson's disease, multiple sclerosis, and after acute injuries like stroke or trauma.[5]
Mechanism of Action: this compound
This compound is a small molecule antagonist of the CCR2 receptor. By binding to CCR2, it blocks the downstream signaling cascade initiated by CCL2. This inhibition prevents the conformational changes in the receptor necessary for G-protein coupling, thereby blocking cellular responses such as chemotaxis, inflammatory gene expression, and cytokine release.[4] Its primary utility in neuroinflammation research is to pharmacologically dissect the role of the CCL2-CCR2 axis in disease pathology, specifically by preventing the recruitment of inflammatory monocytes to the CNS and modulating the activation state of resident microglia.
Key Research Applications
-
Studying Microglial and Macrophage Activation: Investigate the contribution of CCR2 signaling to the activation of microglia and infiltrating macrophages, key cellular players in neuroinflammatory conditions.[5]
-
Modeling Neurodegenerative Diseases: Use in animal models of diseases like Alzheimer's, Parkinson's, or multiple sclerosis where neuroinflammation is a known pathological hallmark.[6][7]
-
Investigating Blood-Brain Barrier (BBB) Disruption: Explore the role of CCR2-mediated immune cell trafficking in the breakdown of the BBB during neuroinflammatory events.[8]
-
Screening Anti-inflammatory Compounds: Serve as a positive control or benchmark compound when screening novel therapeutics targeting neuroinflammation.[9]
Data Presentation
The following tables summarize representative quantitative data for potent CCR2 antagonists in common neuroinflammation-related assays.
Table 1: Representative In Vitro Efficacy of CCR2 Antagonists
| Compound | Cell Type | Assay | IC50 Value |
| INCB3344 | Mouse Monocytes | CCL2 Binding | 10 nM[7] |
| INCB3344 | Mouse Monocytes | CCL2-mediated Chemotaxis | ~15 nM[7] |
| Antagonist "747" | THP-1 Cells | CCL2-induced Calcium Flux | 30 nM[10] |
Table 2: Representative In Vivo Efficacy of CCR2 Antagonists
| Compound | Animal Model | Key Outcome | Result |
| INCB3344 | Mouse EAE Model | Significant reduction in disease severity | [7] |
| CCR2 Antagonist | Mouse Status Epilepticus | 47% reduction in hippocampal inflammatory gene expression | [11] |
| CCR2 Antagonist | Mouse Status Epilepticus | 30% reduction in glial markers (GFAP, S100B, Iba1, CD11b) | [11] |
| RS504393 | Mouse Subarachnoid Hemorrhage | Significant reduction in brain water content and BBB permeability | [8][12] |
| Antagonist "747" | Mouse Thioglycollate Peritonitis | 75.7% suppression of macrophage infiltration (at 50 mg/kg) | [10] |
Signaling and Experimental Diagrams
Caption: CCL2-CCR2 signaling pathway and inhibition by RS-25344 HCl.
Caption: Workflow for an in vitro neuroinflammation assay.
Caption: Workflow for an in vivo neuroinflammation model.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation
This protocol details a method to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.[13][14]
Materials:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for quantifying nitric oxide (Griess Reagent) and cytokines (ELISA kits for TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well in complete culture medium. Allow cells to adhere by incubating overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Carefully remove the culture medium from the wells. Wash once with PBS. Add 100 µL of media containing the different concentrations of this compound or vehicle control to the respective wells. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis of secreted inflammatory mediators.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercial ELISA kits.[15]
-
(Optional) Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity of the compound.
-
In Vivo Protocol: LPS-Induced Systemic Inflammation Model
This protocol describes a common model to study the effects of a CCR2 antagonist on systemic inflammation and its reflection in the CNS.[16]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for compound administration (e.g., 0.5% methylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 0.9% saline
-
Syringes and needles for oral gavage (p.o.) or intraperitoneal (i.p.) injection
-
Anesthesia and perfusion reagents (e.g., ketamine/xylazine, PBS, 4% paraformaldehyde)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment. House them with free access to food and water.
-
Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; RS-25344 HCl + LPS).
-
Compound Administration: Prepare the dosing solution of this compound in the chosen vehicle. Administer the compound (e.g., at a dose of 10-50 mg/kg) or vehicle to the mice via the desired route (e.g., oral gavage).[17]
-
LPS Challenge: One hour after compound administration, inject mice intraperitoneally with LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline. Inject the control group with an equivalent volume of sterile saline.[16]
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness.
-
At a predetermined endpoint (e.g., 6 hours for peak cytokine response or 24 hours for glial activation), anesthetize the mice deeply.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA to fix the tissues.
-
-
Tissue Processing:
-
Carefully dissect the brain and post-fix it in 4% PFA overnight.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome for immunohistochemistry.
-
-
Analysis:
-
Serum Cytokines: Use ELISA to measure levels of TNF-α, IL-6, and CCL2 in the serum.
-
Immunohistochemistry (IHC): Stain brain sections for markers of microglial activation (e.g., Iba-1) and astrocytosis (e.g., GFAP) to assess the level of neuroinflammation. Quantify the staining intensity or the number of activated cells in specific brain regions like the hippocampus and cortex.[15]
-
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro test - Neuro Inflammation - Brain inflammation in rat primary culture of glia mesencephalic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CCR2 attenuates neuroinflammation and neuronal apoptosis after subarachnoid hemorrhage through the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 15. Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Sperm Motility with RS-25344 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor.[1] The PDE4 enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular processes, including the regulation of sperm motility.[2][3][4] Inhibition of PDE4 by RS-25344 leads to an increase in intracellular cAMP levels within spermatozoa, which in turn has been shown to enhance sperm motility.[1][2] This makes this compound a valuable pharmacological tool for investigating the molecular mechanisms underlying sperm function and for the potential development of therapeutics to address male infertility associated with poor sperm motility.
These application notes provide a comprehensive overview of the use of this compound in sperm motility research, including its mechanism of action, detailed experimental protocols for in vitro studies, and representative data on its effects on sperm kinematic parameters.
Mechanism of Action
The motility of mammalian sperm is a complex process regulated by a network of signaling pathways, with the cAMP-dependent pathway playing a central role.[2][3][4] The binding of signaling molecules to receptors on the sperm surface can activate adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a cascade of downstream target proteins, including axonemal dynein, leading to an increase in flagellar beating and enhanced sperm motility.[2][3]
The intracellular concentration of cAMP is tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[2] Spermatozoa express several PDE isoforms, with PDE4 being a key regulator of cAMP levels in the flagellum.[1][2]
This compound acts as a selective inhibitor of the PDE4 enzyme. By blocking the activity of PDE4, RS-25344 prevents the degradation of cAMP, leading to its accumulation within the sperm cell.[1][2] The resulting increase in cAMP levels enhances the activity of the PKA pathway, ultimately leading to a significant improvement in sperm motility parameters.[1][2]
References
- 1. Enhancement of motility and acrosome reaction in human spermatozoa: differential activation by type-specific phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of sperm flagellar motility by calcium and cAMP-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of RS-25344 Hydrochloride in COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs. Key inflammatory cells, including neutrophils, macrophages, and eosinophils, play a crucial role in the pathogenesis of COPD. RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that is highly expressed in these inflammatory cells.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory cell activity and the production of pro-inflammatory mediators. This mechanism suggests its potential as a therapeutic agent for COPD.
These application notes provide a comprehensive overview of the experimental use of this compound in preclinical COPD models, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: PDE4 Inhibition in COPD
The anti-inflammatory effects of this compound are mediated through the inhibition of PDE4. In inflammatory cells, PDE4 is the primary enzyme responsible for the hydrolysis of cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and regulates the activity of various downstream targets involved in the inflammatory response. This cascade of events ultimately results in the suppression of inflammatory cell functions, such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines and chemokines.
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro and in vivo experiments with this compound in COPD models. These are representative data based on the known potency and mechanism of action of the compound.
Table 1: In Vitro PDE4 Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
| PDE4 | 0.28[1] |
| PDE1 | >100,000[1] |
| PDE2 | 160,000[1] |
| PDE3 | 330,000[1] |
Table 2: Effect of this compound on Inflammatory Cell Chemotaxis (In Vitro)
| Cell Type | Chemoattractant | RS-25344 Concentration | Inhibition of Chemotaxis (%) |
| Human Eosinophils | C5a | 1 µM | 75% (representative)[1] |
| Human Neutrophils | fMLP | 1 µM | 60% (representative) |
Table 3: Hypothetical In Vivo Efficacy of this compound in a Murine LPS-Induced Lung Inflammation Model
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | TNF-α in BALF (pg/mL) |
| Vehicle Control | - | 0.5 ± 0.1 | 0.02 ± 0.01 | <10 |
| LPS + Vehicle | - | 8.2 ± 1.5 | 6.5 ± 1.2 | 850 ± 150 |
| LPS + RS-25344 | 0.1 | 5.8 ± 0.9 | 4.1 ± 0.8 | 520 ± 90 |
| LPS + RS-25344 | 1 | 3.5 ± 0.6 | 2.1 ± 0.5 | 280 ± 60 |
| LPS + RS-25344 | 10 | 2.1 ± 0.4 | 0.8 ± 0.2 | 150 ± 40 |
Data are presented as mean ± SEM. BALF (Bronchoalveolar Lavage Fluid). These are hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Neutrophil Chemotaxis
This protocol describes an assay to evaluate the effect of this compound on neutrophil chemotaxis, a key process in COPD inflammation.
Materials:
-
This compound
-
Human peripheral blood
-
Ficoll-Paque
-
RPMI 1640 medium
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membrane (5 µm pore size)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI 1640 medium.
-
Chemotaxis Assay:
-
Add fMLP (10 nM) to the lower wells of the chemotaxis chamber.
-
Add the neutrophil suspension pre-incubated with different concentrations of this compound or vehicle (DMSO) to the upper wells, separated by the polycarbonate membrane.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60 minutes.
-
-
Cell Counting: After incubation, remove the membrane, fix, and stain it. Count the number of migrated neutrophils in multiple high-power fields using a microscope.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This protocol details a common in vivo model to assess the anti-inflammatory effects of this compound in an acute lung inflammation setting relevant to COPD exacerbations.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Divide mice into treatment groups (e.g., Vehicle Control, LPS + Vehicle, LPS + RS-25344 at different doses).
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge. Dosage will need to be optimized, but a starting range of 0.1-10 mg/kg can be considered based on other potent PDE4 inhibitors.
-
LPS Challenge: Lightly anesthetize mice and intratracheally instill LPS (e.g., 1 mg/kg) in a small volume of sterile saline. The vehicle control group receives saline only.
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize mice and perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) in the BALF using ELISA or multiplex assays.
-
(Optional) Collect lung tissue for histological analysis (H&E staining) to assess inflammation and for gene expression analysis of inflammatory markers.
-
-
Data Analysis: Compare the inflammatory readouts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a high-potency, selective PDE4 inhibitor with a clear mechanism of action relevant to the inflammatory processes in COPD. The provided protocols offer a framework for evaluating its anti-inflammatory efficacy in both in vitro and in vivo models. Further studies, including chronic models of COPD (e.g., cigarette smoke exposure), would be necessary to fully elucidate its therapeutic potential for this complex disease. Researchers should optimize dosages and endpoints based on their specific experimental setup and objectives.
References
Application Notes and Protocols for Measuring cAMP Levels Following RS-25344 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels. cAMP is a crucial second messenger involved in a myriad of cellular signaling pathways, including inflammation, apoptosis, and synaptic plasticity. The ability to accurately measure the modulation of cAMP levels by this compound is paramount for understanding its mechanism of action, determining its potency and efficacy, and for the development of robust screening assays in drug discovery.
These application notes provide a detailed protocol for quantifying changes in intracellular cAMP levels in response to this compound treatment, utilizing a competitive immunoassay, a widely accepted and reliable method.
Signaling Pathway of this compound
This compound, as a PDE4 inhibitor, prevents the conversion of cAMP to adenosine monophosphate (AMP). This leads to an accumulation of intracellular cAMP, which then binds to and activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP-response element-binding protein (CREB), leading to the modulation of gene expression and subsequent cellular responses.
Data Presentation
The following table summarizes expected quantitative data from in vitro experiments measuring cAMP levels after treatment with this compound. The EC50 value represents a typical result that would be obtained using the detailed protocol provided below.
| Parameter | Value | Cell Line | Comments |
| IC50 (PDE4) | 0.28 nM | - | Potency for inhibiting the isolated PDE4 enzyme.[1] |
| EC50 (cAMP Accumulation) | ~10-100 nM | U937 | Representative value. The precise EC50 should be determined experimentally using the provided protocol. This value reflects the concentration of this compound required to induce a half-maximal increase in intracellular cAMP levels in a cellular context. |
| IC50 (PDE1) | > 100 µM | - | Demonstrates selectivity for PDE4 over PDE1.[1] |
| IC50 (PDE2) | 160 µM | - | Demonstrates selectivity for PDE4 over PDE2.[1] |
| IC50 (PDE3) | 330 µM | - | Demonstrates selectivity for PDE4 over PDE3.[1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels using a Competitive ELISA
This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in the human monocytic cell line U937 following treatment with this compound.
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Forskolin (adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a general PDE inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP ELISA kit
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of the adenylyl cyclase activator, forskolin, in serum-free medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes. This pre-incubation allows the inhibitor to enter the cells and interact with PDE4.
-
-
Stimulation of cAMP Production:
-
Following the pre-incubation, add forskolin solution to all wells (except for the basal control wells) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate for a further 15-30 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium and adding cell lysis buffer as per the instructions of the cAMP ELISA kit.
-
Incubate the plate on a shaker for 10-20 minutes to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of cell lysates and cAMP standards to the antibody-coated microplate.
-
Addition of a fixed concentration of HRP-labeled cAMP.
-
Incubation to allow competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Normalize the cAMP levels to the protein concentration in each well if desired.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cAMP levels.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay for cAMP
This protocol provides an alternative, high-throughput method for measuring cAMP levels using a TR-FRET-based competitive immunoassay.
Materials:
-
All materials from Protocol 1.
-
TR-FRET cAMP assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
A microplate reader capable of TR-FRET measurements.
Procedure:
The cell culture, compound preparation, and cell treatment steps are identical to Protocol 1 (Steps 1-4).
-
Cell Lysis and Reagent Addition:
-
Following stimulation, add the lysis buffer provided in the TR-FRET kit directly to the wells.
-
Add the TR-FRET reagents (europium cryptate-labeled antibody and d2-labeled cAMP) to all wells as per the kit instructions.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, and dual emission at ~620 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).
-
Generate a standard curve by plotting the signal ratio of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the dose-response curve and calculate the EC50 as described in Protocol 1.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the changes in intracellular cAMP levels following treatment with the PDE4 inhibitor, this compound. The choice between the ELISA and TR-FRET methods will depend on the specific experimental needs, available equipment, and desired throughput. The expected outcome is a dose-dependent increase in intracellular cAMP, which can be quantified to determine the cellular potency of this compound. This information is critical for the preclinical evaluation of this compound and for further elucidating its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: RS-25344 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RS-25344 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC₅₀ value of 0.3 nM.[1] It demonstrates high selectivity for PDE4 over other PDE isoforms like PDE1, PDE2, and PDE3.[1][2] Its inhibitory action on PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which is associated with the inhibition of various inflammatory responses.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For optimal results, it is recommended to use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] One source also indicates solubility in water up to 50 mM.[3] For specific concentrations, please refer to the solubility data table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare and use the solution on the same day.[3] However, if your experimental schedule requires it, stock solutions can be prepared in advance.[3] For detailed instructions, please see the Experimental Protocols section. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3]
Q4: What are the proper storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a solid at -20°C, desiccated.[3][4] Under these conditions, the compound is stable for at least four years.[1] Stock solutions should be sealed and can be stored at -20°C for several months.[3] Some suppliers suggest desiccating at room temperature for storage.[2] Always keep the container tightly closed in a dry and well-ventilated place.[5]
Q5: Is this compound stable in aqueous solutions?
A5: While soluble in water, the stability of hydrochloride salts in aqueous solutions can be pH-dependent and may be subject to hydrolysis over time. It is generally recommended to prepare fresh aqueous solutions for each experiment or store stock solutions frozen at -20°C for short periods.[3]
Q6: What precautions should be taken when handling this compound?
A6: Handle this compound in a well-ventilated area, preferably under a fume hood, and avoid inhaling the substance or creating dust/aerosols. Take precautionary measures against static discharge. It is important to note that the dry residue may be explosive, and the compound can form peroxides over time. Keep it away from heat, open flames, and other sources of ignition.[5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 15 mg/mL | [1] |
| DMSO | up to 100 mM | [3] |
| DMF | 5 mg/mL | [1] |
| Water | up to 50 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Before opening, allow the vial of this compound (M.Wt: 411.8 g/mol [1][2]) to equilibrate to room temperature.
-
Weighing: Weigh out the desired amount of the compound using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need 4.118 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial. For example, add 1 mL of DMSO to 4.118 mg of the compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly. To aid dissolution, you may gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes.[3]
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[3] Avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. docs.rs-online.com [docs.rs-online.com]
Technical Support Center: RS-25344 Hydrochloride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing stock solutions of RS-25344 hydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 15 mg/mL.[1] Some suppliers also indicate solubility up to 100 mM.[2]
Q3: How should I store the this compound stock solution?
A3: It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] Avoid repeated freeze-thaw cycles.[3]
Q4: My this compound powder won't completely dissolve in DMSO at room temperature. What should I do?
A4: If you encounter solubility issues, you can try gentle warming of the solution to 37°C or sonication in a water bath for a few minutes to facilitate dissolution.[4][5] Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility.[4][5]
Q5: The compound dissolved in DMSO initially, but a precipitate formed when I added it to my aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue known as precipitation upon solvent shifting. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to create an intermediate stock.[4][6] Then, add this more diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.[4] The final concentration of DMSO in your experimental setup should typically be kept low (e.g., <0.5%) to avoid solvent effects on cells.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound stock solutions in DMSO.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Dissolution | 1. Concentration exceeds solubility limit.2. DMSO has absorbed moisture (is not anhydrous).3. Insufficient mixing. | 1. Prepare a more dilute stock solution.2. Use fresh, high-purity, anhydrous DMSO and store it properly in a tightly sealed container in a dry environment.[4]3. Vortex the solution vigorously. If undissolved particles remain, try gentle warming (37°C) or sonication for a few minutes.[5] |
| Precipitation After Initial Dissolution | 1. The solution is supersaturated.2. The DMSO used was not anhydrous, and absorbed water is causing the compound to fall out of solution over time.[5] | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider using a slightly lower concentration for your stock solution.2. Ensure the use of anhydrous DMSO for preparing stock solutions. |
| Precipitation Upon Dilution in Aqueous Media | 1. The compound has low solubility in aqueous solutions.2. The shift in solvent polarity is too drastic. | 1. Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium.[4][6]2. Ensure the final concentration of DMSO in the aqueous solution is as low as possible while maintaining compound solubility, typically below 0.5%.[3] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃N₅O₄ • HCl | [1] |
| Molecular Weight | 411.8 g/mol | [1] |
| Solubility in DMSO | 15 mg/mL | [1] |
| Alternative Reported Solubility in DMSO | Soluble to 100 mM | [2] |
| Recommended Stock Concentration | 10 mM (or higher, depending on experimental needs) | |
| Appearance | Solid | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Incubator or water bath set to 37°C (optional)
2. Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 411.8 g/mol / 1000 = 4.118 mg
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Adding Solvent: Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube or vial securely and vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C until the solid is fully dissolved.[4][5]
-
-
Storage:
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting decision tree for dissolution issues.
References
potential off-target effects of RS-25344 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RS-25344 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, RS-25344 increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.
Q2: What is the selectivity profile of this compound against other phosphodiesterase (PDE) families?
This compound demonstrates high selectivity for PDE4 over other PDE families, such as PDE1, PDE2, and PDE3.[1][2][3] The inhibitory concentration (IC50) for PDE4 is in the sub-nanomolar range, while the IC50 values for other PDE families are significantly higher, indicating minimal activity against these related enzymes at concentrations where PDE4 is effectively inhibited.[1][2]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Even with highly selective compounds, it is crucial to consider the possibility of off-target effects, especially when observing unexpected experimental outcomes. This guide provides a systematic approach to troubleshooting such scenarios.
My experimental results are inconsistent with the known effects of PDE4 inhibition. Could this be an off-target effect?
While RS-25344 is highly selective for PDE4, unexpected results could stem from several factors, including off-target interactions. Here is a step-by-step guide to help you investigate:
Step 1: Verify Experimental Parameters
Before exploring off-target effects, it is essential to rule out other potential sources of error. Please review the following:
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Confirm the accuracy of the stock solution concentration.
-
Cell System Verification: Confirm the health and identity of your cell lines. Passage number can influence cell behavior and response.
-
Assay Conditions: Double-check all assay parameters, including incubation times, temperatures, and the concentrations of all reagents.
-
Positive and Negative Controls: Ensure that your positive and negative controls are behaving as expected.
Step 2: Review the Known Selectivity Profile
Consult the selectivity data for RS-25344 against other PDE isoforms.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Reference |
| PDE4 | 0.28 - 0.3 | [1][2] |
| PDE1 | >100,000 | [1][2] |
| PDE2 | 160 | [2] |
| PDE3 | 330 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Higher values indicate lower potency.
As the data indicates, RS-25344 is significantly more potent against PDE4 than PDEs 1, 2, and 3.
Step 3: Consider Class-Specific Effects of PDE4 Inhibitors
The side effects commonly associated with PDE4 inhibitors, such as nausea and emesis, are generally considered to be mechanism-based (i.e., resulting from PDE4 inhibition in specific tissues) rather than due to off-target activities.[4][5][6] It is important to consider whether your unexpected observation could be a previously uncharacterized consequence of PDE4 inhibition in your specific experimental system.
Step 4: Designing Experiments to Investigate Potential Off-Target Effects
If you have ruled out experimental error and your results are not explained by the known on-target activity of RS-25344, you may consider designing experiments to test for off-target effects.
-
Use a Structurally Unrelated PDE4 Inhibitor: Compare the effects of RS-25344 with another potent and selective PDE4 inhibitor that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect of PDE4 inhibition.
-
Rescue Experiments: If possible, try to rescue the observed phenotype by manipulating downstream signaling pathways of cAMP. For example, you could use an activator of Protein Kinase A (PKA), a key downstream effector of cAMP.
-
Broad-Panel Off-Target Screening: For in-depth investigation, consider submitting the compound for screening against a broad panel of receptors, kinases, and ion channels. Several commercial services offer such profiling.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Experimental Results
Caption: Troubleshooting workflow for unexpected experimental results.
Diagram 2: Simplified PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway and the action of RS-25344 HCl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting RS-25344 hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using RS-25344 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its inhibitory action leads to an increase in intracellular levels of cyclic AMP (cAMP).
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[2] For long-term storage, it is recommended to desiccate at room temperature or store at -20°C.[2][4] The compound is stable for at least four years under proper storage conditions.[1]
Q3: What are the key in vitro applications of this compound?
A3: this compound has been shown to inhibit eosinophil chemotaxis, increase the progressive motility of spermatozoa, and inhibit the release of cytokines such as IL-5 and TNF-α from human peripheral blood mononuclear cells (PBMCs).[1][2][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of PDE4 activity. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions and aliquot for single use to avoid degradation. Ensure storage at the recommended temperature and protection from light. |
| Solvent Effects: High concentrations of DMSO or other organic solvents may affect cell viability or enzyme activity. | Prepare a dose-response curve for the solvent alone to determine the maximum tolerated concentration in your experimental system. Keep the final solvent concentration consistent across all wells, including controls. | |
| Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. | Double-check all calculations for molarity and dilutions. Verify the purity of the compound from the certificate of analysis. | |
| High background signal or off-target effects. | Non-specific Binding: At high concentrations, the compound may exhibit non-specific binding to other proteins or cellular components. | Perform a dose-response experiment to determine the optimal concentration range. Include appropriate negative controls and consider using a structurally unrelated PDE4 inhibitor as a comparator. |
| Cell Toxicity: The compound or solvent may be toxic to the cells at the concentrations used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to assess any cytotoxic effects. | |
| Variability between experimental replicates. | Inconsistent Cell Plating or Treatment: Uneven cell distribution in multi-well plates or variations in the timing of compound addition. | Ensure thorough mixing of cell suspensions before plating. Use a multichannel pipette for adding reagents and ensure consistent incubation times. |
| Assay-Specific Issues: For cytokine release assays, variability in cell activation or donor-to-donor differences in PBMCs can be a factor. | Standardize the cell activation protocol. If using primary cells, consider pooling cells from multiple donors or increasing the number of donors to account for biological variability. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Phosphodiesterases
| PDE Subtype | IC50 (nM) |
| PDE4 | 0.28[2][3] |
| PDE1 | > 100,000[3] |
| PDE2 | 160,000[3] |
| PDE3 | 330,000[3] |
Table 2: Effective Concentrations in Cellular Assays
| Assay | Cell Type | EC50 (nM) |
| Inhibition of Concanavalin A-induced IL-5 release | Human PBMCs | 0.3[1] |
| Inhibition of LPS-induced TNF-α release | Human PBMCs | 5.4[1] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 411.8 g/mol [1] |
| Formula | C19H13N5O4 · HCl[1] |
| Purity | ≥98%[3] |
| Solubility in Water | Up to 50 mM[2] |
| Solubility in DMSO | Up to 100 mM[2] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated control.
Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay
-
Reagents: Recombinant human PDE4 enzyme, cAMP substrate, and a detection reagent (e.g., based on fluorescence polarization, HTRF, or AlphaScreen).
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Assay Reaction: In a suitable microplate, add the PDE4 enzyme, the diluted compound or vehicle control, and initiate the reaction by adding the cAMP substrate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the assay kit protocol.
-
Detection: Stop the reaction and add the detection reagent.
-
Signal Measurement: Read the plate using a microplate reader compatible with the detection method.
-
Data Analysis: Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: PDE4 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Cellular Assays.
References
Technical Support Center: Optimizing RS-25344 Hydrochloride Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RS-25344 hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which can modulate inflammatory responses and other cellular functions.[3] Its selectivity for PDE4 over other PDE families (PDE1, PDE2, and PDE3) makes it a targeted tool for studying cAMP-mediated signaling.[1][2]
Q2: What are the known in vitro activities of this compound?
A2: In vitro studies have demonstrated that this compound inhibits eosinophil chemotaxis and increases the progressive motility of spermatozoa.[2][3] It has an IC50 value of 0.28 nM for PDE4.[2][3] It also inhibits the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs).[1]
Q3: Is there established in vivo dosage information for this compound?
A3: Currently, there is limited publicly available information on established in vivo dosages for this compound in specific animal models. As with many research compounds, optimal dosage will be model and disease-specific and will require empirical determination through dose-escalation studies.
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble to 50 mM in water and to 100 mM in DMSO.[3] It is also reported to be soluble in DMF at 5 mg/ml and in DMSO at 15 mg/ml.[1] For in vivo studies, it is critical to prepare a formulation that ensures the compound remains in solution upon administration.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 411.8 g/mol | [1] |
| IC50 (PDE4) | 0.28 nM | [2][3][4] |
| IC50 (PDE1) | > 100,000 nM | [2] |
| IC50 (PDE2) | 160,000 nM | [2] |
| IC50 (PDE3) | 330,000 nM | [2] |
| Solubility in Water | up to 50 mM | [3] |
| Solubility in DMSO | up to 100 mM | [3] |
| Solubility in DMF | 5 mg/ml | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for formulating this compound. The optimal vehicle may vary depending on the route of administration and the specific animal model.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Solubilization:
-
For a target concentration of 1 mg/mL, weigh the appropriate amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate until fully dissolved.
-
-
Vehicle Preparation (Example for Intraperitoneal Injection):
-
A common vehicle for small molecule inhibitors is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG400:Tween 80:Saline).
-
In a sterile vial, combine the required volumes of DMSO (containing the dissolved compound), PEG400, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
-
Final Formulation:
-
The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize vehicle toxicity.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, reformulation with different vehicle components or ratios may be necessary.
-
The final formulation should be prepared fresh on the day of administration.
-
Protocol 2: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model:
-
Select the appropriate animal model for your research question (e.g., C57BL/6 mice).
-
Use a sufficient number of animals per group (e-g., n=3-5) to obtain statistically relevant data.
Procedure:
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer the formulated this compound via the desired route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7 days).
-
Monitoring:
-
Record body weight and perform detailed clinical observations daily.
-
Note any signs of toxicity, such as changes in appearance, posture, behavior, or activity levels.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-15% reduction in body weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of compound in formulation | - Poor solubility in the chosen vehicle.- Temperature changes.- Incorrect order of mixing components. | - Increase the proportion of co-solvents like PEG400 or use alternative solubilizing agents such as cyclodextrins.- Gently warm the solution during preparation (if compound is heat-stable).- Always add the aqueous component (saline) last and slowly while vortexing. |
| Acute toxicity or adverse events in animals post-dosing | - Dose is too high.- Vehicle toxicity.- Rapid absorption leading to high peak plasma concentrations. | - Reduce the dose.- Include a vehicle-only control group to assess the toxicity of the formulation itself. Lower the percentage of DMSO or other organic solvents.- Consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection) to slow absorption. |
| Lack of in vivo efficacy | - Insufficient dose or exposure.- Poor bioavailability.- Rapid metabolism and clearance of the compound.- Inappropriate animal model. | - Perform a pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound.- Optimize the formulation to improve solubility and absorption.- Increase the dosing frequency based on PK data.- Ensure the chosen animal model has a disease-relevant pathway that is modulated by PDE4 inhibition. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability within the animal cohort. | - Prepare a fresh batch of formulation for each experiment and ensure it is homogenous.- Use precise techniques for animal dosing based on individual body weights.- Increase the number of animals per group to improve statistical power. |
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting flow for unexpected in vivo results.
References
Technical Support Center: RS-25344 Hydrochloride and Associated Gastrointestinal Effects in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential side effect of gastroparesis in mice when using the phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, RS-25344 increases intracellular cAMP levels, which can modulate inflammatory responses and other cellular functions.
Q2: Is gastroparesis a known side effect of this compound in mice?
Yes, studies have shown that PAN-selective inhibition of PDE4, which includes the action of RS-25344, can induce gastroparesis, or delayed gastric emptying, in mice.[1][2][3] This effect is considered a class effect for PAN-PDE4 inhibitors and is not unique to RS-25344.[1][2]
Q3: What are the observable signs of gastroparesis in mice treated with this compound?
Direct observation of gastroparesis in live mice without specific experimental procedures is difficult. The primary indicator is the retention of food in the stomach.[1][2] In a laboratory setting, this is quantified by measuring gastric emptying after administration of a test meal.[1][4][5] Mice may not show overt clinical signs, but the delayed transit of stomach contents is the key experimental finding.
Q4: Are there other PDE4 inhibitors that show similar effects on gastric motility in mice?
Yes, several other structurally distinct PAN-PDE4 inhibitors have been demonstrated to cause delayed gastric emptying in mice, including Rolipram, Piclamilast, and Roflumilast.[1][2][3] This reinforces the understanding that the effect is linked to the mechanism of PAN-PDE4 inhibition.
Troubleshooting Guide
Problem: I am observing high variability in my gastric emptying assay results with this compound.
-
Solution 1: Standardize Fasting Time. Ensure that all mice are fasted for a consistent period (e.g., overnight) with free access to water before the experiment.[4] Inconsistent fasting can lead to significant variations in baseline gastric content.
-
Solution 2: Precise Administration of Test Meal. The volume and consistency of the non-absorbable marker mixed with a nutrient meal should be uniform across all animals.[4][5] Use precise oral gavage techniques to ensure consistent delivery.
-
Solution 3: Control for Circadian Rhythm. Conduct experiments at the same time of day to minimize variations due to the natural circadian rhythms of the mice, which can influence gastrointestinal motility.
Problem: I am concerned that the observed gastroparesis is due to a general decrease in food intake caused by the compound.
-
Solution: Monitor Food Intake. In studies investigating this phenomenon, it was noted that the accumulation of chow in the stomachs of mice fed ad libitum occurred without a significant change in the animals' overall food intake.[1][2] To confirm this in your studies, you can measure daily food consumption for a period before and during treatment with this compound.
Problem: How can I mitigate the gastroparesis induced by this compound in my experimental model?
-
Solution: Co-administration with a Prokinetic Agent. Research has shown that the acute gastric retention induced by PDE4 inhibition can be alleviated by treatment with the prokinetic agent Metoclopramide.[2] If your experimental design allows, you could investigate co-administration of a prokinetic agent to counteract the delayed gastric emptying. It is important to first validate that the prokinetic agent does not interfere with the primary outcomes of your study.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various PAN-PDE4 inhibitors on gastric retention in mice.
Table 1: Gastric Retention Induced by Various PAN-PDE4 Inhibitors
| Compound | Dose (mg/kg, i.p.) | Gastric Retention (% of Control) | Reference |
| RS-25344 | 1 | Significantly Increased | [1][2] |
| Rolipram | 1 | Significantly Increased | [1][2] |
| Piclamilast | 1 | Significantly Increased | [1][2] |
| Roflumilast | 1 | Significantly Increased | [1][2] |
Table 2: Dose-Dependent Effect of Rolipram on Gastric Retention
| Rolipram Dose (mg/kg, i.p.) | Gastric Retention (% Increase) | Reference |
| 0.04 | Statistically Significant Increase | [1][2] |
| 0.2 | Further Increase | [1] |
| 1 | Maximal Increase Observed | [1] |
Experimental Protocols
Protocol: Assessment of Gastric Emptying in Mice
This protocol is adapted from studies investigating PDE4 inhibitor-induced gastroparesis.[1][4][5]
Objective: To quantify the rate of gastric emptying in mice following the administration of this compound.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Male C57BL/6 mice (or other appropriate strain)
-
Non-absorbable fluorescent marker (e.g., FITC-dextran)
-
Nutrient meal (e.g., semi-solid food bolus, Clear H2O® Recovery diet gel)[5]
-
Oral gavage needles
-
Surgical instruments for dissection
-
Fluorometer or fluorescence imaging system
-
Homogenizer
Methodology:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Test Meal Preparation: Prepare the test meal by mixing the non-absorbable marker (e.g., FITC-dextran at 2 mg/ml) with the nutrient meal.[5]
-
Test Meal Administration: After a set pre-treatment time (e.g., 30 minutes post-drug administration), deliver a fixed volume (e.g., 200 µl) of the test meal to each mouse via oral gavage.[5]
-
Gastric Emptying Period: Allow a defined period for gastric emptying to occur (e.g., 30 minutes).
-
Euthanasia and Tissue Collection: Euthanize the animals via an approved method. Immediately perform a laparotomy and carefully clamp the pyloric sphincter and the cardiac end of the stomach to prevent leakage of contents. Surgically remove the stomach and the small intestine separately.
-
Quantification:
-
Homogenize the stomach and small intestine separately in a fixed volume of buffer (e.g., PBS).
-
Measure the fluorescence intensity of the homogenates using a fluorometer.
-
Calculate the percentage of the marker remaining in the stomach relative to the total fluorescence recovered from both the stomach and the small intestine.
-
Alternatively, use an in vivo imaging system to visualize and quantify the fluorescent signal in the excised organs.[5]
-
Visualizations
Caption: Experimental workflow for assessing gastric emptying in mice.
Caption: Simplified signaling pathway of RS-25344 HCl leading to gastroparesis.
References
- 1. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
improving the bioavailability of RS-25344 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of RS-25344 hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] As a hydrochloride salt, it exhibits some aqueous solubility. However, the free base form may have limited solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where dissolution and/or permeability are rate-limiting steps for oral absorption. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1] |
| Molecular Formula | C₁₉H₁₃N₅O₄ · HCl | [1] |
| Molecular Weight | 411.8 g/mol | [1] |
| Appearance | Solid | [1] |
| Aqueous Solubility | Soluble to 50 mM in water | [3] |
| Organic Solubility | Soluble to 100 mM in DMSO; 15 mg/mL in DMSO; 5 mg/mL in DMF | [1][3] |
| Mechanism of Action | Selective PDE4 Inhibitor (IC₅₀ = 0.28 nM) | [1][2][3] |
Q2: Why is improving the oral bioavailability of this compound a common objective?
A2: While the hydrochloride salt form confers some water solubility, achieving consistent and adequate oral bioavailability can still be challenging. Potential reasons include:
-
pH-Dependent Solubility: The compound's solubility may decrease as it transitions from the acidic environment of the stomach to the more neutral pH of the small intestine, leading to precipitation and reduced absorption.
-
Poor Permeability: The intrinsic ability of the drug molecule to cross the intestinal membrane might be low.
-
Dissolution Rate-Limited Absorption: Even if soluble, the rate at which the solid drug dissolves in gastrointestinal fluids may be slower than the rate of transit through the absorption window.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Improving bioavailability ensures that a greater fraction of the administered dose reaches the bloodstream, leading to enhanced therapeutic efficacy and potentially more predictable patient outcomes.
Q3: What are the primary formulation strategies to enhance the bioavailability of a compound like this compound?
A3: Several innovative formulation strategies can be employed to overcome the challenges of poor solubility and/or permeability.[4][5] The choice of strategy depends on the specific physicochemical properties of the drug. Common approaches include:
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the gut and facilitate absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility by creating a hydrophilic exterior.[4]
Caption: Strategy selection workflow for bioavailability enhancement.
Troubleshooting Guides
Problem 1: My in vitro dissolution results for this compound are low and highly variable.
-
Question: I am performing a dissolution test using a standard USP Apparatus 2 (paddle) but the percentage of drug released is below expectations and inconsistent across vessels. What are the potential causes and solutions?
-
Answer: Low and variable dissolution results can stem from several factors related to the method, the equipment, or the formulation itself.[9][10] Consider the following troubleshooting steps:
-
Inadequate Sink Conditions: Ensure the volume and composition of your dissolution medium can dissolve at least three times the total amount of drug in the dosage form. If this compound precipitates at the medium's pH, consider using a biorelevant medium (e.g., FaSSIF) or adding a small percentage of surfactant (e.g., SLS).
-
Air Bubbles: Dissolved air in the medium can form bubbles on the surface of your dosage form or the paddle, reducing the effective surface area for dissolution. Ensure your medium is properly de-gassed before use.[11][12]
-
Vibrations: External vibrations from other lab equipment can introduce uncontrolled energy into the system, affecting dissolution rates. Isolate the dissolution bath from sources of vibration.[10]
-
Dosage Form "Coning": At the bottom of the vessel, a "dead zone" with poor hydrodynamics can exist. If your powder or tablet sits in the center, it may form a cone that dissolves slowly. Consider using a different apparatus or adjusting the paddle speed.
-
Chemical Instability: Verify that this compound is not degrading in the dissolution medium over the course of the experiment.[11][12] This can be checked by analyzing the stability of a known concentration of the drug in the medium over time.
-
Caption: Troubleshooting flowchart for in vitro dissolution assays.
Problem 2: I am observing high inter-animal variability in my preclinical pharmacokinetic (PK) studies.
-
Question: After oral administration of an this compound formulation to rats, the plasma concentration profiles (AUC and Cmax) vary significantly between animals. What could be causing this?
-
Answer: High pharmacokinetic variability is a common challenge in preclinical studies, especially for orally administered drugs with low solubility.[13][14][15] Key factors include:
-
Physiological Factors: Differences in gastric pH, gastric emptying time, and intestinal transit can significantly impact drug dissolution and absorption.[16] The presence or absence of food is a major contributor; ensure a consistent fasting and feeding schedule for all animals.
-
Dosing Accuracy: Inaccurate oral gavage can lead to deposition of the drug in the esophagus or trachea, resulting in incomplete dosing. Ensure all personnel are properly trained in the technique.
-
Formulation Issues: If the formulation is a suspension, it must be uniformly mixed before and during dosing to prevent settling and ensure each animal receives the correct dose. For lipid-based systems, ensure they emulsify as expected.
-
Low Bioavailability: Compounds with inherently low bioavailability are often more susceptible to variability, as small changes in physiological or formulation factors can lead to large relative changes in the amount of drug absorbed.[13][14]
-
Study Design: For comparing formulations, a cross-over study design, where each animal receives each formulation with a washout period in between, can help minimize the impact of inter-animal variability compared to a parallel design.[16]
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) based on miscibility and drug-polymer interaction studies.
-
Solvent System Preparation: Identify a common solvent system (e.g., dichloromethane/methanol, acetone) that can dissolve both this compound and the selected polymer at the desired ratio (e.g., 25% drug loading).
-
Solution Preparation: Prepare a solution with a total solid content of 5-10% (w/v). Ensure both components are fully dissolved.
-
Spray Drying:
-
Set the spray dryer parameters: Inlet temperature (e.g., 120°C), atomization gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed amorphously in the polymer matrix.
-
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization: Analyze the resulting ASD powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: In Vitro Dissolution Testing for Bioavailability-Enhanced Formulations
-
Apparatus Setup: Assemble a USP Apparatus 2 (paddle) with 900 mL vessels. Set the temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Medium Preparation: Prepare a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). Ensure the medium is de-gassed prior to use.
-
Sample Introduction: Introduce a quantity of the formulation (e.g., the ASD powder) equivalent to a specific dose of this compound into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved versus time for each formulation. Compare the dissolution profiles and key metrics like the amount dissolved at 15 minutes (see Table 2).
Data Presentation
Table 2: Example In Vitro Dissolution Data Comparison
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min |
| RS-25344 HCl (Unprocessed) | 15 ± 4% | 35 ± 7% |
| Micronized RS-25344 HCl | 45 ± 6% | 75 ± 9% |
| 25% ASD in HPMC-AS | 88 ± 5% | 96 ± 4% |
Table 3: Example In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability |
| RS-25344 HCl in Water | 52 ± 21 | 2.0 | 230 ± 95 | 100% (Reference) |
| 25% ASD in Water | 215 ± 65 | 1.0 | 955 ± 210 | 415% |
References
- 1. caymanchem.com [caymanchem.com]
- 2. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of RS-25344 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of RS-25344 hydrochloride in solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] Some suppliers also recommend desiccating at room temperature.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and water (up to 50 mM).[2] For cell-based assays, it is common practice to dissolve the compound in DMSO to create a high-concentration stock solution, which can then be diluted in an aqueous buffer or cell culture medium to the desired final concentration. When preparing aqueous solutions, it may be necessary to warm the solution gently and use sonication to achieve complete dissolution.[2]
Q3: What is the long-term stability of this compound in solution?
A3: Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solvents. It is generally recommended to prepare fresh solutions for immediate use.[2] If storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for several months.[2] However, for sensitive experiments, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Q4: What are the potential signs of degradation of this compound in my experiments?
A4: Signs of degradation may include a decrease in the expected biological activity of the compound, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).
Q5: How does this compound exert its biological effects?
A5: RS-25344 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, RS-25344 increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn regulate various downstream cellular processes, including inflammation and immune responses.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions before each experiment. If using a stored stock solution, qualify its integrity by running a control experiment with a freshly prepared solution. Perform a stability study under your specific storage and experimental conditions (see Experimental Protocols section). |
| Precipitation of the compound in aqueous buffer | The solubility limit of this compound has been exceeded. The final concentration of DMSO from the stock solution is too high, causing the compound to crash out. | Ensure the final concentration of the compound is within its solubility limit in the chosen aqueous buffer. Keep the final percentage of DMSO in the aqueous solution as low as possible (typically below 0.5% v/v) to maintain solubility. |
| Low or no biological activity | The compound has degraded. Incorrect concentration was used. | Verify the concentration of your stock solution. Use a freshly prepared solution of this compound. Check the activity of the compound in a well-established positive control assay. |
| Unexpected off-target effects | The observed effects may be due to degradation products, which could have different biological activities. | Characterize the purity of your this compound solution using an analytical technique like HPLC to check for the presence of degradation products. |
Summary of this compound Stability Data
| Form | Storage Condition | Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | Room Temperature (desiccated) | Data not specified | Tocris Bioscience |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, sterile water, PBS)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Incubators or water baths set to desired temperatures
- Autosampler vials
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM in DMSO).
- Aliquot and store: Dispense the stock solution into multiple autosampler vials.
- Time zero (T0) analysis: Immediately analyze one of the vials using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.
- Incubate samples: Place the remaining vials at the desired storage temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
- Time-point analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, etc.), remove a vial from each storage condition.
- Analyze samples: Allow the sample to equilibrate to room temperature and analyze it using the same HPLC or LC-MS method used for the T0 analysis.
- Data analysis: Compare the peak area of the parent compound at each time point to the T0 peak area to calculate the percentage of the compound remaining. Note the appearance of any new peaks, which may indicate degradation products.
3. Forced Degradation Studies (Optional but Recommended): To understand potential degradation pathways, forced degradation studies can be performed. This involves exposing the drug to harsh conditions to accelerate its breakdown.
-
Acidic Hydrolysis: Add 0.1 M HCl to the drug solution and incubate at a controlled temperature.
-
Basic Hydrolysis: Add 0.1 M NaOH to the drug solution and incubate.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the drug solution.
-
Photostability: Expose the drug solution to UV light.
-
Thermal Stress: Expose the drug solution to high temperatures (e.g., 60-80°C).
Analyze the stressed samples by HPLC or LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
References
Navigating the Nuances of RS-25344 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers working with RS-25344 hydrochloride, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and help overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing the expected inhibitory effect on my target? | Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit PDE4 in your specific cell type or experimental system. Incorrect Isoform Targeting: The PDE4 isoform present in your system (e.g., PDE4A, B, C, or D) may have different sensitivities to the inhibitor. Notably, the phosphorylated form of PDE-4D3 is significantly more sensitive to RS-25344.[1] Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Perform a Dose-Response Curve: Titrate a range of this compound concentrations to determine the optimal inhibitory concentration for your specific assay. Identify PDE4 Isoform Expression: If possible, determine the expression profile of PDE4 isoforms in your experimental model. Consider that phosphorylation status can dramatically alter inhibitor sensitivity.[1] Ensure Proper Storage and Handling: Store the compound as a solid, desiccated at room temperature.[2] For solutions, prepare fresh or store aliquots at -20°C for short-term use. |
| I am observing unexpected cytotoxicity or off-target effects. | High Compound Concentration: Concentrations significantly above the IC50 value may lead to off-target effects or cellular stress. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the assay. | Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. Perform a Solvent Control: Always include a vehicle control (the solvent used to dissolve the compound) at the same final concentration to assess its contribution to the observed effects. |
| The compound is precipitating in my cell culture medium. | Poor Solubility: this compound has limited solubility in aqueous solutions. | Prepare a Concentrated Stock Solution: Dissolve the compound in an appropriate solvent like DMSO (up to 100 mM) or DMF (up to 5 mg/ml) before diluting it in your aqueous experimental medium.[1][3] Warm to Dissolve: For higher solubility, you can gently warm the solution.[1] Ensure the final solvent concentration in your assay is low and non-toxic to your cells. |
| How can I confirm that RS-25344 is inhibiting PDE4 in my experiment? | Lack of a direct readout for PDE4 activity. | Measure Intracellular cAMP Levels: Inhibition of PDE4 should lead to an increase in intracellular cyclic AMP (cAMP). Use a commercially available cAMP assay kit to measure these levels in your cells following treatment with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[2][3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, RS-25344 increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA). This mechanism underlies its anti-inflammatory and other cellular effects.
Q2: How selective is RS-25344 for PDE4?
A2: RS-25344 is highly selective for PDE4. Its inhibitory concentration (IC50) for PDE4 is 0.28 nM, while for other phosphodiesterase families like PDE1, PDE2, and PDE3, the IC50 values are significantly higher (> 100 nM, 160 nM, and 330 nM, respectively).[1][2][4]
Q3: What are the common applications of this compound in research?
A3: Due to its anti-inflammatory properties, RS-25344 is often used in studies related to inflammation and immunology. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like IL-5 and TNF-α from human peripheral blood mononuclear cells.[3] It also inhibits eosinophil chemotaxis.[2][5] Additionally, it has been observed to increase the progressive motility of spermatozoa in vitro.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: As a solid, this compound should be stored desiccated at room temperature.[2] Some suppliers recommend storage at -20°C.[6] It is stable for at least four years under proper storage conditions.[3]
Q5: What safety precautions should be taken when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of the powder.[7][8] Ensure adequate ventilation in the work area.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for PDE4 | 0.28 nM - 0.3 nM | [1][2][3] |
| IC50 for PDE1 | > 100 µM | [3] |
| IC50 for PDE2 | 160 nM | [1][2] |
| IC50 for PDE3 | 330 nM | [1][2] |
| EC50 for IL-5 release inhibition (human PBMCs) | 0.3 nM | [3] |
| EC50 for TNF-α release inhibition (human PBMCs) | 5.4 nM | [3] |
| Solubility in DMSO | 15 mg/ml; up to 100 mM | [1][3] |
| Solubility in DMF | 5 mg/ml | [3] |
| Molecular Weight | 411.8 g/mol | [2][3] |
Detailed Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring Cytokine Inhibition
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
Lipopolysaccharide (LPS) or Concanavalin A (for stimulation)
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-5)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO alone).
-
Cell Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add 50 µL of the stimulating agent (e.g., LPS for TNF-α release or Concanavalin A for IL-5 release) at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of the cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated vehicle control.
Protocol 2: Eosinophil Chemotaxis Assay
This protocol describes a method to evaluate the effect of this compound on eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils
-
Chemotaxis medium (e.g., HBSS with 0.1% BSA)
-
This compound
-
DMSO
-
Chemoattractant (e.g., eotaxin)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human blood. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in chemotaxis medium to the desired concentrations.
-
Cell Treatment: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Setup: Add the chemoattractant to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.
-
Cell Loading: Add the treated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Migration Analysis: After incubation, remove the membrane, fix, and stain it. Count the number of migrated cells in multiple high-power fields under a microscope.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. rs 25344 hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. docs.rs-online.com [docs.rs-online.com]
Technical Support Center: RS-25344 Hydrochloride Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to minimize variability in experiments involving the potent and selective phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[4] By inhibiting PDE4, RS-25344 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac).[4][5] This ultimately results in the regulation of inflammatory responses and other cellular processes.[4][6]
Q2: How should I prepare and store stock solutions of this compound to ensure stability and minimize variability?
A2: To ensure consistency, proper preparation and storage of this compound are critical. The compound is soluble in DMSO (up to 100 mM) and water (up to 50 mM).[3][7] For optimal stability, it is recommended to prepare stock solutions in DMSO and store them in aliquots at -20°C for several months.[3] Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and a decrease in potency.[8] When preparing aqueous solutions, it is advisable to make them fresh on the day of the experiment.[3] If higher solubility is needed, gentle warming at 37°C and sonication can be employed.[3]
Q3: I am observing high variability in my IC50 values for RS-25344 between experiments. What are the potential causes and solutions?
A3: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Reagent Handling:
-
Compound Solubility: Ensure the compound is fully dissolved. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8]
-
Enzyme Activity: Use a consistent lot of recombinant PDE4 enzyme, as activity can vary between batches. If a new lot is used, it should be re-validated.[8]
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate (cAMP) concentration. Maintain a consistent cAMP concentration, ideally at or below the Michaelis constant (Km) of the enzyme.[8]
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Strict adherence to the protocol's incubation times and temperatures is crucial, as deviations can alter enzyme kinetics.[8]
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%), as higher concentrations can inhibit enzyme activity.[8]
-
-
Data Analysis:
Q4: My cell-based assay is showing a high background signal. How can I troubleshoot this?
A4: A high background signal in cell-based assays can mask the effects of your compound. Here are some common causes and solutions:
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal GPCR activity, leading to elevated cAMP levels. If applicable, consider using an inverse agonist to lower the basal signal.
-
Cell Density: An excessive number of cells per well can lead to a high basal cAMP level that exceeds the linear range of the detection assay.[9][10] Optimize cell density through titration experiments.[10]
-
Reagent Contamination: Ensure that all reagents and cell cultures are free from contamination.[10] Use fresh reagents and maintain aseptic techniques.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in a PDE4 Enzyme Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Insufficient Enzyme Activity | Verify the activity of the PDE4 enzyme. Use a fresh aliquot or a new batch of the enzyme. Increase the enzyme concentration if necessary, ensuring it remains within the linear range of the assay. |
| Sub-optimal Substrate Concentration | Ensure the cAMP concentration is appropriate for the assay. The concentration should be near the Km value for optimal sensitivity to competitive inhibitors. |
| Incorrect Buffer Conditions | Confirm that the assay buffer composition (e.g., pH, MgCl₂ concentration) is optimal for PDE4 enzyme activity. |
| Reader Settings | Optimize the settings on the plate reader (e.g., gain, flashes) for the specific fluorescence or luminescence assay being used. |
Issue 2: Inconsistent Results in a Cell-Based cAMP Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. Consider using automated liquid handlers for high-throughput screening.[10] |
| "Edge Effects" on Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer or media.[10] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Variable Stimulation Time | Use a multichannel pipette or automated liquid handler to add the stimulating agent (e.g., forskolin) to all wells as simultaneously as possible to ensure consistent stimulation times. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PDE4 | 0.28 - 0.3 | Enzyme Inhibition | [1] |
| PDE1 | >100,000 | Enzyme Inhibition | [2] |
| PDE2 | 160,000 | Enzyme Inhibition | [2] |
| PDE3 | 330,000 | Enzyme Inhibition | [2] |
Table 2: Cellular Activity of this compound
| Effect | EC50 (nM) | Cell Type | Reference |
| Inhibition of Concanavalin A-induced IL-5 release | 0.3 | Human PBMCs | [1] |
| Inhibition of LPS-induced TNF-α release | 5.4 | Human PBMCs | [1] |
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE4 enzyme using a fluorescence polarization (FP) based assay.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay Buffer (e.g., Tris-HCl based buffer with MgCl₂)
-
Binding Agent (to bind hydrolyzed FAM-AMP)
-
384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[2]
-
Reaction Initiation: Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.[2]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.[2]
-
Reaction Termination: Add the Binding Agent to stop the reaction and bind the hydrolyzed substrate.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.[2]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Protocol 2: Cell-Based cAMP Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells into a microplate at an optimized density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the cell culture medium and replace it with a medium containing various concentrations of this compound or vehicle control. Pre-incubate the cells for 30 minutes at 37°C.[11]
-
Cell Stimulation: Add forskolin (at a concentration that elicits a submaximal response, e.g., EC50) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.[11]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[11]
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the compound's effect on cAMP accumulation.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of RS-25344 and Rolipram in Phosphodiesterase 4 (PDE4) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors: RS-25344 hydrochloride and Rolipram. We will delve into their respective inhibitory potencies, selectivity profiles, and the experimental methodologies used for their characterization, supported by experimental data.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP)[1]. Inhibiting PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates downstream pathways, most notably Protein Kinase A (PKA), which in turn modulates a variety of cellular functions, including the suppression of pro-inflammatory mediators[1]. Consequently, PDE4 inhibitors are investigated for their therapeutic potential in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis[1][2]. Rolipram, an early-generation PDE4 inhibitor, is often used as a reference compound in pharmacological studies, though its clinical application has been limited by side effects like nausea and emesis[2][3][4]. RS-25344 is another potent and selective PDE4 inhibitor studied for its anti-inflammatory effects[5][6].
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of RS-25344 and Rolipram has been evaluated across various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Cell Type / Assay Condition |
| This compound | PDE4 | 0.28 | Human lymphocytes[5] |
| PDE4 | 0.3 | N/A[7] | |
| PDE1 | >100,000 | N/A[5][7][8] | |
| PDE2 | 160,000 | N/A[5][8] | |
| PDE3 | 330,000 | N/A[5][8] | |
| Rolipram | PDE4A | 3 | Immunopurified PDE4A[3][9][10][11] |
| PDE4B | 130 | Immunopurified PDE4B[3][9][10][11] | |
| PDE4D | 240 | Immunopurified PDE4D[3][9][10][11] | |
| PDE4 (overall) | 220 | N/A | |
| PDE4 (overall) | 110 | U937 human monocytic cells[12] |
Data Summary: Based on the available data, RS-25344 demonstrates exceptionally high potency against the general PDE4 enzyme, with an IC50 in the sub-nanomolar range (0.28 nM)[5]. It also shows high selectivity, with inhibitory concentrations for other PDE families (PDE1, PDE2, PDE3) being several orders of magnitude higher[5][7][8].
Rolipram exhibits potent inhibition of PDE4, but with a clear preference for the PDE4A subtype (IC50 = 3 nM) over PDE4B (IC50 = 130 nM) and PDE4D (IC50 = 240 nM)[3][9][10][11]. This differential inhibition across isoforms is a key characteristic of Rolipram.
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: PDE4 Signaling Pathway Inhibition.
The diagram above illustrates how GPCR activation stimulates Adenylyl Cyclase to produce cAMP from ATP. cAMP activates PKA, leading to a cellular response. PDE4 terminates this signal by hydrolyzing cAMP to inactive AMP. Inhibitors like RS-25344 and Rolipram block PDE4, increasing cAMP levels and enhancing PKA-mediated signaling.
Caption: Workflow for PDE4 Enzyme Inhibition Assay.
This flowchart outlines the key steps in determining the IC50 of a PDE4 inhibitor. It begins with preparing the necessary reagents, followed by incubation, and concludes with the quantification of the reaction product to determine the inhibitor's potency.
Experimental Protocols
The characterization of PDE4 inhibitors relies on robust in vitro and cell-based assays.
PDE4 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4 enzymes[1].
-
Methodology:
-
Enzyme Source: Purified, recombinant human PDE4 enzymes, often specific isoforms (e.g., PDE4A, PDE4B, PDE4D), are typically used[1][12].
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., Tris-HCl) containing the PDE4 enzyme, a known concentration of cAMP as the substrate, and essential cofactors like MgCl2[12].
-
Inhibitor Addition: The test compounds (RS-25344 or Rolipram) are added across a range of concentrations[1].
-
Incubation: The reaction is initiated, often by adding the enzyme or substrate, and incubated at a controlled temperature (typically 37°C) for a set period[12].
-
Quantification: The reaction is terminated, and the amount of cAMP hydrolyzed (or the amount of AMP produced) is quantified. Common detection methods include scintillation proximity assays (SPA), fluorescence polarization, HPLC, or coupled-enzyme spectroscopic assays where the production of AMP is linked to a measurable change in NADH absorbance[1][13].
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve[12].
-
Cell-Based Cytokine Release Assay
-
Objective: To evaluate the anti-inflammatory effects of the inhibitor in a cellular context by measuring the suppression of pro-inflammatory cytokine release[1].
-
Methodology:
-
Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937), are cultured under standard conditions[12].
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the PDE4 inhibitor for a specified duration[1].
-
Stimulation: The cells are then stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to induce the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α)[1][12].
-
Quantification: After a set incubation period with the stimulus, the cell culture supernatant is collected. The concentration of the target cytokine (e.g., TNF-α) is measured using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The inhibition of cytokine release at each inhibitor concentration is calculated relative to the stimulated control (cells treated with LPS but no inhibitor). This allows for the determination of an EC50 value, the effective concentration that causes 50% of the maximal inhibitory response. For example, RS-25344 was found to inhibit LPS-induced TNF-α release in human PBMCs with an EC50 of 5.4 nM[7].
-
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to RS-25344 Hydrochloride and Roflumilast for Researchers
An objective comparison of two potent phosphodiesterase 4 (PDE4) inhibitors, RS-25344 hydrochloride and roflumilast, for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their performance, supported by experimental data and methodologies.
This guide offers a comprehensive comparison of this compound and roflumilast, two selective inhibitors of phosphodiesterase 4 (PDE4). Both compounds are recognized for their potent anti-inflammatory properties, stemming from their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This guide will delve into their mechanism of action, present comparative quantitative data on their inhibitory activities, and provide detailed experimental protocols for key assays.
Mechanism of Action: Targeting PDE4 to Modulate Inflammation
Both this compound and roflumilast exert their effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger involved in regulating the activity of various immune and inflammatory cells. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The ultimate outcome is the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines, and the promotion of anti-inflammatory responses.
Below is a diagram illustrating the signaling pathway affected by PDE4 inhibitors.
Quantitative Data Comparison
The following table summarizes the in-vitro inhibitory potency of this compound and roflumilast against various phosphodiesterase enzymes. The data highlights the high potency and selectivity of both compounds for PDE4.
| Compound | Target | IC50 (nM) | Source Organism/Cell | Reference |
| This compound | PDE4 | 0.28 | Human lymphocytes | |
| PDE1 | >100,000 | - | ||
| PDE2 | 160,000 | - | ||
| PDE3 | 330,000 | - | ||
| Roflumilast | PDE4 | 0.8 | - | |
| PDE4B | 0.84 | - | ||
| PDE4D | 0.68 | - | ||
| PDE1 | >10,000 | Bovine brain | ||
| PDE2 | >10,000 | Rat heart | ||
| PDE3 | >10,000 | Human platelets | ||
| PDE5 | 8,000 | Human platelets |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In-Vitro PDE4 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the PDE4 enzyme.
Objective: To quantify the potency of this compound and roflumilast in inhibiting PDE4 activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1.34 mM β-mercaptoethanol).
-
Compound Dilution: Test compounds are serially diluted in the assay buffer to obtain a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate. 200 µL of a reaction mixture containing the PDE4 enzyme, 1 µM cAMP, and 0.1 µCi [3H]cAMP is incubated with the test compound at 37°C for 10 minutes.
-
Reaction Termination: The reaction is stopped by heat inactivation in a boiling water bath for 1 minute.
-
Product Quantification: The amount of the product, 5'-AMP, is determined. This can be achieved by hydrolyzing 5'-AMP with a 5'-nucleotidase, followed by quantification of the resulting phosphate using a malachite green-based reagent, or by using other detection methods such as luminescence-based assays.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
In-Vitro TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Objective: To assess the anti-inflammatory activity of this compound and roflumilast in a cellular context.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Cell Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: The cells are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
The following diagram illustrates the general workflow for this in-vitro experiment.
In-Vivo LPS-Induced Pulmonary Inflammation Model in Mice
This animal model is used to evaluate the in-vivo efficacy of a compound in reducing lung inflammation.
Objective: To assess the in-vivo anti-inflammatory effects of this compound and roflumilast.
Methodology:
-
Animal Acclimatization: Male BALB/c mice are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage) at various doses.
-
LPS Challenge: After a specified pretreatment time, mice are challenged with an intranasal or intratracheal instillation of LPS to induce acute lung inflammation.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge (e.g., 24 hours), the mice are euthanized, and a BAL is performed to collect cells and fluid from the lungs.
-
Cell Analysis: The total number of inflammatory cells (e.g., neutrophils, macrophages) in the BAL fluid is determined by counting.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured using ELISA.
-
Data Analysis: The inflammatory parameters in the compound-treated groups are compared to the vehicle-treated control group to determine the in-vivo efficacy.
The logical relationship of this in-vivo experimental design is depicted in the diagram below.
Summary and Conclusion
Both this compound and roflumilast are highly potent and selective PDE4 inhibitors with significant anti-inflammatory properties. The quantitative data indicate that both compounds have sub-nanomolar to low nanomolar IC50 values for PDE4, with high selectivity over other PDE subtypes. This selectivity is a key attribute, as it is expected to minimize off-target effects.
Roflumilast is a well-established compound with extensive preclinical and clinical data, leading to its approval for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and plaque psoriasis. This compound has demonstrated comparable in-vitro potency and selectivity, suggesting its potential as a valuable research tool and a candidate for further drug development.
The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel PDE4 inhibitors. For researchers in the field of inflammation and drug discovery, both this compound and roflumilast represent important molecules for investigating the therapeutic potential of PDE4 inhibition. Further head-to-head comparative studies, particularly in in-vivo models of various inflammatory diseases, would be beneficial to fully elucidate their relative therapeutic indices.
A Comparative Guide to the Efficacy of RS-25344 Hydrochloride and Cilomilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two phosphodiesterase 4 (PDE4) inhibitors, RS-25344 hydrochloride and cilomilast. The information is compiled from publicly available scientific literature to assist researchers in understanding the potency and cellular effects of these compounds.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism has made PDE4 a key target for the development of novel anti-inflammatory therapies for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
This guide focuses on the comparative efficacy of two such PDE4 inhibitors:
-
This compound: A potent and selective PDE4 inhibitor.
-
Cilomilast (Ariflo®, SB-207499): A second-generation PDE4 inhibitor that has undergone extensive clinical investigation for COPD.
Data Presentation
Table 1: In Vitro Potency Against PDE Isozymes
| Compound | PDE4 IC₅₀ (nM) | PDE1 IC₅₀ (µM) | PDE2 IC₅₀ (µM) | PDE3 IC₅₀ (µM) | Selectivity for PDE4 |
| This compound | 0.28 | >100 | 160 | 330 | High |
| Cilomilast | 12 - 120 | 74 | 65 | >1000 | High |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.
Table 2: In Vitro Efficacy in Human Inflammatory Cells
| Compound | Cell Type | Assay | Endpoint | Efficacy (EC₅₀/IC₅₀ in nM) |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A-induced IL-5 release | Inhibition of IL-5 | 0.3 (EC₅₀) |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced TNF-α release | Inhibition of TNF-α | 5.4 (EC₅₀) | |
| Cilomilast | Neutrophils, Eosinophils, Monocytes, CD4+ T-cells, Dendritic cells | Various (fMLP-induced LTB₄, ROS formation; LPS-induced TNF-α synthesis; T-cell proliferation) | Inhibition of inflammatory response | 40 - 3000 (IC₅₀ range) |
| Primary Bronchial Epithelial Cells | LPS-induced cytokine release | Inhibition of IL-8 | -25% at 1 µM, -40% at 10 µM | |
| Primary Bronchial Epithelial Cells | LPS-induced cytokine release | Inhibition of GM-CSF | -34% at 1 µM, -37% at 10 µM |
EC₅₀ (half maximal effective concentration) and IC₅₀ values indicate the concentration of a drug that gives half-maximal response or inhibition, respectively. Data compiled from multiple sources.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are outlined below. These are based on standard methodologies reported in the scientific literature for evaluating PDE4 inhibitors.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the in vitro potency and selectivity of the compounds against different PDE isozymes.
Methodology:
-
Enzyme Source: Recombinant human PDE1, PDE2, PDE3, and PDE4 enzymes are used.
-
Assay Principle: The assay measures the conversion of radiolabeled cAMP (or cGMP for cGMP-specific PDEs) to its corresponding monophosphate by the PDE enzyme.
-
Procedure:
-
The test compound (this compound or cilomilast) at various concentrations is pre-incubated with the specific PDE enzyme in an assay buffer.
-
The reaction is initiated by the addition of radiolabeled substrate (e.g., [³H]cAMP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the radiolabeled product is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay.
-
The amount of product formed is quantified by scintillation counting.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Cytokine Release Assay from Human PBMCs
Objective: To assess the in vitro anti-inflammatory efficacy of the compounds by measuring their ability to inhibit cytokine release from human immune cells.
Methodology:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
PBMCs are seeded in multi-well plates.
-
The cells are pre-incubated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Inflammation is stimulated by adding an inflammatory agent, such as Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A for IL-5 release.
-
The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine production.
-
The cell culture supernatant is collected.
-
-
Cytokine Quantification: The concentration of the target cytokine (e.g., TNF-α, IL-5) in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cytokine release (EC₅₀) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE4 Inhibition Signaling Pathway.
Caption: Cytokine Release Assay Workflow.
Conclusion
Based on the available in vitro data, this compound emerges as a significantly more potent inhibitor of the PDE4 enzyme compared to cilomilast. This higher potency is also reflected in its ability to inhibit the release of key inflammatory cytokines from human immune cells at sub-nanomolar to low nanomolar concentrations.
Cilomilast, while less potent, has demonstrated a broad range of anti-inflammatory effects across various immune cell types and has been extensively studied in clinical settings for COPD. The decision to use either compound in a research setting will depend on the specific experimental goals, such as the desired potency and the cellular systems being investigated.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The compiled data is based on publicly available information and may not be exhaustive. Researchers should consult the original publications for detailed experimental conditions and data interpretation.
Validating PDE4 Inhibitor Activity: A Comparative Guide to RS-25344 Hydrochloride and Alternatives Using cAMP Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, with other prominent alternatives. The guide details the validation of their activity through cyclic adenosine monophosphate (cAMP) assays, presenting supporting experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of the second messenger cAMP.[1][2] By inhibiting PDE4, compounds like this compound effectively increase intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[2][3][4] The validation of the activity of such inhibitors is paramount in drug discovery and is commonly achieved through cAMP assays, which directly measure the accumulation of cAMP in response to PDE4 inhibition.
This guide will delve into a comparative analysis of this compound against other well-established PDE4 inhibitors, namely Rolipram, Roflumilast, and Cilomilast. We will explore their relative potencies and provide a detailed protocol for a typical cAMP assay used to quantify their inhibitory effects.
Comparative Analysis of PDE4 Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDE4 | ~1 | Not specified | [1] |
| Rolipram | PDE4 | 200 | CRE-β-lactamase assay | [5] |
| PDE4B | ~130 | Immunopurified enzyme assay | [6] | |
| PDE4D | ~240 | Immunopurified enzyme assay | [6] | |
| Roflumilast | PDE4 | 0.7 | In vitro enzyme assay | [7] |
| Cilomilast | PDE4 | - | Not specified in provided context | [8][9] |
Note: The IC50 values presented are collated from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Signaling Pathway of PDE4 Inhibition
The mechanism of action of PDE4 inhibitors revolves around the modulation of the cAMP signaling pathway. The following diagram illustrates this process.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: The PDE4 Signaling Pathway
A Head-to-Head Comparison of Phosphodiesterase 4 (PDE4) Inhibitors for Researchers and Drug Development Professionals.
This guide provides a detailed, data-driven comparison of prominent phosphodiesterase 4 (PDE4) inhibitors, focusing on their performance, selectivity, and the experimental methodologies used for their evaluation. PDE4 inhibitors are a class of drugs that block the degradative action of the phosphodiesterase 4 enzyme on cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, these inhibitors modulate various signaling pathways, leading to anti-inflammatory, pro-cognitive, and neuroprotective effects.[2][3] They are primarily investigated for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[4][5]
The core mechanism of all PDE4 inhibitors is the prevention of cAMP hydrolysis into inactive adenosine monophosphate (AMP).[1] This elevation in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[6] PKA activation leads to the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes.[2][3] Concurrently, this pathway inhibits the pro-inflammatory transcription factor NF-κB.[6] The net result is a reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins, and an increase in anti-inflammatory cytokines such as IL-10.[6][7]
The PDE4 enzyme family has four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[3] These subtypes are expressed differently across various tissues. For instance, PDE4B is predominantly found in immune and inflammatory cells, and its inhibition is linked to potent anti-inflammatory effects.[1][8] Conversely, PDE4D inhibition has been associated with the common side effect of emesis (vomiting).[1][8] This subtype-specific expression and function are critical for understanding the efficacy and side-effect profiles of different inhibitors.
Performance Comparison: Potency and Subtype Selectivity
The efficacy and side-effect profile of a PDE4 inhibitor are largely determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for the four PDE4 subtypes. Lower IC50 values indicate greater potency.[9] The following table summarizes the IC50 values for several key PDE4 inhibitors.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Selectivity Profile | Primary Clinical Use |
| Roflumilast | >10,000 nM[2] | 0.84 nM[2] | >10,000 nM[2] | 0.68 nM[2] | Selective for PDE4B/D | COPD, Plaque Psoriasis[10][11] |
| Apremilast | ~74 nM | ~134 nM | ~93 nM | ~54 nM[12] | Pan-PDE4 Inhibitor | Psoriatic Arthritis, Psoriasis[7][11] |
| Crisaborole | 52 nM[12] | 61 nM[12] | 340 nM[12] | 170 nM[12] | Selective for PDE4A/B | Atopic Dermatitis[11][13] |
| Rolipram | 3 nM[2] | 130 nM[2] | - | 240 nM[2] | Broad-acting (First-Gen) | Investigational (CNS)[1][2] |
| Orismilast | 11-52 nM[12] | 3-16 nM[12] | 104 nM[12] | 2-9 nM[12] | Selective for PDE4B/D | Psoriasis, Atopic Dermatitis (Investigational)[12][14] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Observations:
-
Roflumilast is a highly potent and selective inhibitor of PDE4B and PDE4D, which contributes to its strong anti-inflammatory effects.[2][15] Its low affinity for other subtypes may improve its side-effect profile compared to less selective inhibitors.[2]
-
Apremilast acts as a pan-PDE4 inhibitor, with relatively similar potency across all four subtypes.[12] This broad activity may be beneficial in complex inflammatory diseases but can also contribute to systemic side effects.[14]
-
Crisaborole , a topical agent, shows moderate potency and is somewhat selective for PDE4A and PDE4B.[12][13] Its topical application limits systemic exposure, making it suitable for skin conditions.[11]
-
Rolipram , a first-generation inhibitor, has a broad selectivity profile. Its clinical development was hindered by significant side effects, notably emesis, which is linked to PDE4D inhibition.[1][5]
-
Orismilast represents a newer generation of inhibitors with high potency and selectivity for PDE4B and PDE4D, a profile that is hypothesized to maximize efficacy while minimizing side effects.[12][14]
Experimental Protocols
Detailed and standardized experimental methodologies are essential for the accurate comparison of inhibitor performance.
In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant PDE4 isoform.[9]
-
Objective: To determine the IC50 value of a test compound against a specific PDE4 subtype.
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D).
-
Cyclic AMP (cAMP) substrate (e.g., [3H]-cAMP or fluorescently labeled cAMP).
-
Test compounds and reference inhibitors (e.g., Roflumilast) dissolved in DMSO.
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
96-well or 384-well microplates.
-
Detection system (e.g., scintillation counter or fluorescence plate reader).
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme Reaction: In a microplate, add the PDE4 enzyme to wells containing the diluted compounds or a vehicle control (DMSO).
-
Initiation: Initiate the enzymatic reaction by adding the cAMP substrate. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Termination: Stop the reaction (e.g., by adding a stop reagent or boiling).
-
Detection: Measure the amount of remaining cAMP or the product (AMP). Common detection methods include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or scintillation counting for radiolabeled substrates.[9]
-
-
Data Analysis:
-
Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response (four-parameter logistic) curve to determine the IC50 value.[16]
-
Cellular Assay for Anti-Inflammatory Activity (TNF-α Release)
This cell-based assay measures the functional consequence of PDE4 inhibition, typically by quantifying the suppression of a key pro-inflammatory cytokine.[17]
-
Objective: To determine the potency of a test compound in inhibiting lipopolysaccharide (LPS)-induced TNF-α release from peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937).
-
Materials:
-
Human PBMCs isolated from whole blood or a suitable cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and reference inhibitors.
-
ELISA kit for human TNF-α.
-
-
Procedure:
-
Cell Plating: Plate PBMCs at a specific density (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA kit according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting to a dose-response curve.[9]
-
Evolution and Logical Relationships of PDE4 Inhibitors
The development of PDE4 inhibitors has evolved from broad-acting, first-generation compounds to highly selective, next-generation molecules designed to optimize the benefit-risk profile.
Conclusion
The landscape of PDE4 inhibitors has significantly advanced from early, non-selective compounds to highly potent and subtype-selective molecules. Head-to-head comparisons based on quantitative data reveal critical differences in potency and selectivity that underpin their distinct clinical profiles. Roflumilast and emerging PDE4B/D selective inhibitors exemplify the modern strategy of targeting specific subtypes to enhance anti-inflammatory efficacy while mitigating the dose-limiting side effects associated with broader PDE4 inhibition.[12][18] For researchers and drug developers, a thorough understanding of these differences, supported by robust and standardized experimental evaluation, is paramount for the continued development of safer and more effective therapies for a wide range of inflammatory diseases.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | Semantic Scholar [semanticscholar.org]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
Assessing the Specificity of RS-25344 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of RS-25344 hydrochloride's specificity against various phosphodiesterase (PDE) isoforms, supported by experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. The targeted inhibition of PDE4 has significant therapeutic potential in a range of inflammatory and neurological disorders. This guide delves into the specificity of RS-25344, comparing its inhibitory profile with other well-established PDE4 inhibitors to provide a clear perspective on its performance.
Comparative Analysis of PDE Inhibitor Specificity
The inhibitory activity of this compound and other selected PDE4 inhibitors against various PDE isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |
| This compound | >100 µM | 160 µM | 330 µM | 0.28 nM | No data |
| Rolipram | >100 µM | >100 µM | >100 µM | 3 - 240 nM | >100 µM |
| Roflumilast | >10 µM | >10 µM | >10 µM | 0.2 - 4.3 nM | 8 µM |
| Cilomilast | 74 µM | 65 µM | >100 µM | ~100 - 120 nM | 83 µM |
As the data illustrates, this compound exhibits exceptional potency and selectivity for the PDE4 isoform, with an IC50 value in the sub-nanomolar range. In contrast, its inhibitory activity against PDE1, PDE2, and PDE3 is significantly weaker, with IC50 values in the micromolar range, demonstrating a high degree of specificity. When compared to other PDE4 inhibitors, RS-25344 shows a comparable or superior selectivity profile.
Experimental Protocols
The determination of inhibitor specificity against different PDE isoforms is typically conducted using biochemical assays. A common and robust method is the Fluorescence Polarization (FP) Assay .
Principle of the Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescently labeled cAMP (or cGMP) upon its hydrolysis by a PDE enzyme. In its cyclic form, the small fluorescently labeled nucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by a PDE to its linear monophosphate form, it can be captured by a specific binding agent, forming a larger complex. This larger complex tumbles much more slowly, leading to a significant increase in fluorescence polarization. The presence of a PDE inhibitor prevents the hydrolysis of the fluorescently labeled cAMP, thus keeping the fluorescence polarization low.
Generalized Protocol for IC50 Determination using Fluorescence Polarization:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compound to be evaluated.
-
Reconstitute purified, recombinant PDE enzymes (PDE1, PDE2, PDE3, PDE4, etc.) in an appropriate assay buffer.
-
Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP).
-
Prepare the binding agent solution.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or control (vehicle) to the wells of a microplate.
-
Add the diluted PDE enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction and initiate signal detection by adding the binding agent to each well.
-
Incubate for a short period to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the controls (no inhibitor and no enzyme).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological context and the experimental process, the following diagrams are provided.
Comparative Analysis of RS-25344 Hydrochloride: A Guide for Researchers
An in-depth look at the performance of the potent phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, in comparison to the well-characterized alternative, Rolipram. This guide provides a comparative analysis of their effects in different cell lines, supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation.
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound effectively increases cAMP concentrations, which in turn modulates various cellular processes, including inflammation and cell proliferation. This guide offers a comparative perspective on the activity of this compound, with a focus on its performance relative to Rolipram, another widely studied PDE4 inhibitor.
Performance in Key Cell Lines
While direct comparative studies of this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, its activity has been characterized in the context of immune cells. In contrast, the effects of Rolipram have been evaluated in several cancer cell lines, providing a basis for indirect comparison and highlighting the therapeutic potential of PDE4 inhibition.
In the context of cancer, the effects of Rolipram have been investigated in the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). These studies provide valuable insights into the anti-proliferative potential of PDE4 inhibition.
| Cell Line | Compound | Parameter | Value | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Inhibition of IL-5 release (EC50) | 0.3 nM | [Not publicly available] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Inhibition of TNF-α release (EC50) | 5.4 nM | [Not publicly available] |
| MCF-7 (Breast Cancer) | Rolipram | Cytotoxicity (IC50) | Not specified | [1] |
| MDA-MB-231 (Breast Cancer) | Rolipram | Cytotoxicity (IC50) | Not specified | [1] |
Note: EC50 and IC50 values represent the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. The data for this compound in PBMCs highlights its potent anti-inflammatory effects. The specific IC50 values for Rolipram's cytotoxicity in MCF-7 and MDA-MB-231 cells were not explicitly stated in the referenced study but its effects on cell signaling were detailed.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these PDE4 inhibitors, detailed experimental protocols are provided below.
Cell Culture
-
U937 Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MCF-7 and MDA-MB-231 Cells: These adherent breast cancer cell lines are commonly grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For routine passaging, cells are detached using a solution of trypsin-EDTA.[2]
-
Jurkat Cells: This T-cell leukemia cell line is grown in suspension in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Cell Proliferation Assay (Jurkat Cells)
A common method to assess the effect of compounds on cell proliferation is the MTS assay.
-
Cell Seeding: Jurkat cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/well.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or an alternative).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Reagent: At the end of the incubation, an MTS reagent is added to each well.[3]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Gelatin Zymography (MCF-7 and MDA-MB-231 Cells)
This technique is used to measure the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
-
Conditioned Media Collection: MCF-7 or MDA-MB-231 cells are treated with the test compound (e.g., Rolipram) for a specified time. The cell culture medium (conditioned medium), which contains secreted MMPs, is then collected.[1]
-
Protein Quantification: The protein concentration in the conditioned medium is determined.
-
Electrophoresis: Equal amounts of protein are loaded onto a polyacrylamide gel containing gelatin.
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer that allows the MMPs to digest the gelatin.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound and other PDE4 inhibitors is the elevation of intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to the observed cellular effects.
Caption: PDE4 Inhibition Signaling Pathway.
The workflow for evaluating a PDE4 inhibitor in a cell-based assay typically involves several key steps, from cell culture to data analysis.
Caption: Experimental Workflow for PDE4 Inhibitor Analysis.
References
- 1. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of RS-25344 Hydrochloride: A Comparative Guide for Researchers
An important clarification on the mechanism of action of RS-25344 hydrochloride has emerged. Initially requested as a validation of its effects as a CCR2 antagonist, current scientific literature definitively categorizes this compound as a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This guide will, therefore, validate its anti-inflammatory properties based on its correct mechanism of action and provide a comparative analysis against other relevant anti-inflammatory compounds.
This guide offers an objective comparison of the anti-inflammatory performance of this compound, a selective PDE4 inhibitor, with other compounds. By examining its effects on cytokine production, this document provides researchers, scientists, and drug development professionals with essential data to evaluate its therapeutic potential.
The Anti-Inflammatory Mechanism of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating inflammation.[1][2] It achieves this by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Elevated levels of cAMP have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine release.[1][4][5]
By inhibiting PDE4, compounds like this compound prevent the breakdown of cAMP, leading to its accumulation within immune cells.[1][6] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors such as cAMP-responsive element binding protein (CREB) and nuclear factor-kappa B (NF-κB).[4][7] The net result is a downstream reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various other interleukins and chemokines.[8][9][10]
Comparative Analysis of In Vitro Anti-Inflammatory Effects
Cytokine assays are a fundamental tool for quantifying the anti-inflammatory effects of compounds like this compound. These assays measure the concentration of specific cytokines released by immune cells in response to an inflammatory stimulus, and how this release is modulated by the compound .
The following tables summarize the available quantitative data on the inhibitory effects of this compound and other well-characterized PDE4 inhibitors on the production of key pro-inflammatory cytokines.
Table 1: In Vitro Inhibitory Activity of this compound on Cytokine Release
| Cytokine | Cell Type | Stimulant | EC50 (nM) |
| TNF-α | Human PBMCs | Lipopolysaccharide (LPS) | 5.4[11] |
| IL-5 | Human PBMCs | Concanavalin A | 0.3[11] |
Table 2: Comparative In Vitro Inhibitory Activity of Other PDE4 Inhibitors on Cytokine Release
| Compound | Cytokine(s) Inhibited | Cell Type/System | Notable Findings |
| Roflumilast | TNF-α, CCL2, CCL3, CCL4, CXCL10 | Human Lung Macrophages | Concentration-dependently reduced the release of several chemokines and TNF-α.[12] |
| Apremilast | TNF-α, IL-6, IL-8, IL-17, IL-23, MIP-1β, MCP-1 | Human PBMCs, Psoriatic Arthritis Patient Plasma | Significantly reduced circulating levels of multiple pro-inflammatory cytokines.[8][10] Increased levels of the anti-inflammatory cytokine IL-10.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro cytokine release assays used to assess the anti-inflammatory properties of PDE4 inhibitors.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.
-
Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (or a pre-determined optimal concentration). For the unstimulated control wells, add 50 µL of medium without LPS.
-
Second Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the EC50 value (the concentration of the compound that causes 50% inhibition) using a suitable software.
Protocol 2: Multiplex Cytokine Assay for Broader Anti-inflammatory Profiling
Objective: To simultaneously measure the effect of a test compound on the production of a panel of cytokines and chemokines from stimulated immune cells.
Materials:
-
Immune cells (e.g., PBMCs, THP-1 cells, or other relevant cell lines)
-
Appropriate cell culture medium and supplements
-
Inflammatory stimulus (e.g., LPS, phytohemagglutinin (PHA), or a cocktail of cytokines)
-
Test compound
-
Multiplex bead-based immunoassay kit (e.g., Luminex-based assays) for a panel of human cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IL-12p70, IFN-γ)
-
96-well filter plates
-
Multiplex assay reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-6 from Protocol 1, using the appropriate cell type, medium, and stimulus for the desired inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants as described in Protocol 1.
-
Multiplex Assay: Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatants with a mixture of antibody-coupled magnetic beads, where each bead type is specific for a different cytokine.
-
Washing the beads to remove unbound material.
-
Adding a mixture of biotinylated detection antibodies, each specific to one of the target cytokines.
-
Adding a streptavidin-phycoerythrin (PE) conjugate, which binds to the biotinylated detection antibodies.
-
Resuspending the beads in assay buffer.
-
-
Data Acquisition: Acquire the data using a multiplex assay reader. The instrument will identify each bead by its unique spectral address and quantify the amount of PE fluorescence, which is proportional to the concentration of the specific cytokine.
-
Data Analysis: Analyze the data using the software provided with the instrument to determine the concentration of each cytokine in the samples. Calculate the percentage inhibition for each cytokine at different concentrations of the test compound.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RS-25344 Hydrochloride's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported half-maximal inhibitory concentration (IC50) of the phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride. The objective is to offer an independent verification perspective by comparing its widely cited potency with other well-established PDE4 inhibitors. This document includes a summary of reported IC50 values, a detailed experimental protocol for a typical PDE4 inhibition assay, and a visualization of the relevant signaling pathway to provide a comprehensive resource for researchers in the field.
Comparative Analysis of PDE4 Inhibitor IC50 Values
The potency of this compound as a selective PDE4 inhibitor has been documented, with a frequently reported IC50 value in the sub-nanomolar range. However, a thorough review of publicly available data reveals a notable discrepancy, underscoring the importance of independent verification in research and development. The following table summarizes the reported IC50 values for RS-25344 and other commonly used PDE4 inhibitors, Rolipram, Roflumilast, and Cilomilast, to provide a broader context for its activity.
| Compound | Target | Reported IC50 (nM) | Reference(s) |
| This compound | PDE4 | 0.28 - 0.3 | [1] |
| PDE4B | ~316 | [2] | |
| Rolipram | PDE4A | ~3 | [3][4] |
| PDE4B | ~130 | [3][4] | |
| PDE4D | ~240 | [3][4] | |
| Roflumilast | PDE4 (general) | 0.11 - 8.4 | [5][6][7] |
| PDE4A1 | 0.7 | [5] | |
| PDE4B1 | 0.7 | [5] | |
| PDE4B2 | 0.2 | [5] | |
| PDE4D | 6.8 | [6] | |
| Cilomilast | PDE4 (general) | ~100 - 120 | [8] |
| PDE4B | 25 | [6] | |
| PDE4D | 11 | [6] |
Experimental Protocols
To facilitate the independent verification of these IC50 values, a representative experimental protocol for an in vitro phosphodiesterase 4 (PDE4) inhibition assay is provided below. This protocol is a generalized methodology based on common practices in the field and may require optimization based on specific laboratory conditions and reagents.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human recombinant PDE4.
Materials:
-
Human recombinant PDE4 enzyme
-
Test compound (e.g., this compound)
-
Cyclic adenosine monophosphate (cAMP)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Reaction: a. In a 96-well microplate, add the assay buffer. b. Add the serially diluted test compound to the respective wells. Include a positive control (a known PDE4 inhibitor like Rolipram) and a negative control (vehicle only). c. Add the human recombinant PDE4 enzyme to all wells except for the blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the enzymatic reaction by adding cAMP to all wells. f. Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: a. Stop the PDE4 reaction by adding a terminating agent. b. Add 5'-nucleotidase to all wells to convert the AMP produced by the PDE4 reaction into adenosine and inorganic phosphate. Incubate as required. c. Add the inorganic phosphate detection reagent (e.g., Malachite Green) to all wells. d. Incubate at room temperature to allow for color development.
-
Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Subtract the background absorbance (blank wells) from all other readings. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. d. Plot the percentage of inhibition against the logarithm of the compound concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of RS-25344 and the experimental process, the following diagrams have been generated.
Caption: cAMP signaling pathway and the inhibitory action of RS-25344 on PDE4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. phosphodiesterase 4B | Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of RS-25344 Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to handle RS-25344 hydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should follow the established protocols for halogenated organic compounds within your institution. The following is a general procedure:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2] this compound waste, including any contaminated solvents, reaction mixtures, or contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Container Selection: Use only compatible, leak-proof containers for waste collection. These containers should be made of materials that will not react with the chemical waste. The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The specific name of the chemical: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
Disposal Request: Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a request for chemical waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data for Halogenated Organic Waste Disposal
Specific quantitative data for this compound disposal, such as concentration limits for different disposal methods, are not available without a dedicated Safety Data Sheet. However, the following table summarizes general guidelines for halogenated organic waste that should be adhered to.
| Parameter | Guideline |
| Waste Segregation | Must be segregated from non-halogenated organic waste, acids, bases, oxidizers, and other reactive chemicals. |
| Container Type | Chemically resistant, leak-proof container with a secure lid. |
| Labeling | Must be clearly labeled as "Halogenated Organic Waste" with a full chemical inventory. |
| Storage Location | Designated hazardous waste accumulation area with secondary containment. |
| Maximum Accumulation | Follow institutional and local regulations for maximum quantities and time limits for storing hazardous waste in the laboratory. |
| Disposal Method | Must be disposed of through a licensed hazardous waste disposal company. Incineration at high temperatures is a common disposal method. |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a chemical waste product like this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and the Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Operational Protocols for Handling RS-25344 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent research compounds like RS-25344 hydrochloride.[1] This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Chemical Profile: this compound [2][3] this compound is identified as a potent and selective phosphodiesterase (PDE) 4 inhibitor.[3][4] As a hydrochloride salt, it is acidic and may cause severe skin burns and eye damage.[5] It may also cause respiratory tract irritation if inhaled and could be harmful if swallowed or absorbed through the skin.[5][6]
| Property | Value |
| Molecular Formula | C19H14ClN5O4[2] |
| Molecular Weight | 411.8 g/mol [3] |
| CAS Number | 152815-28-6[2][3] |
| Appearance | Solid[4] |
| Purity | ≥98% (HPLC)[3] |
| Storage Temperature | -20℃[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against exposure to hazardous chemicals.[1] The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7][8]
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required to protect against splashes and dust.[9]
-
Face Shields: Should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][7]
Skin and Body Protection:
-
Lab Coats: Protect skin and clothing from spills. Fire-resistant lab coats are recommended when working with flammable materials.[1]
-
Gloves: Chemical-resistant gloves are essential.[5] Due to the powdered nature of many research chemicals, powder-free gloves are recommended to avoid contamination.[6] Double-gloving may be necessary for added protection.[6][7]
-
Aprons: Chemical-resistant aprons provide an additional layer of protection.
Respiratory Protection:
-
A dust respirator should be used, especially when handling the solid form of the compound.[5] For situations with a risk of significant aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[1][8]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Avoid direct contact with the chemical.[12] Use appropriate tools for handling powders to minimize dust generation.
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard information.[12][13]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[13][14]
-
Keep containers tightly closed and store them in a designated, properly labeled location.[13][14]
-
Chemicals should be segregated by hazard class. For instance, acids should be stored separately from bases, and oxidizers away from flammable materials.[13][15]
Emergency and Disposal Procedures
Preparedness for emergencies and proper disposal of chemical waste are crucial components of laboratory safety.
Emergency Procedures:
-
Spills: For small spills of solid material, carefully sweep the powder into a designated waste container.[5] In case of a large spill, evacuate the area and contact the appropriate emergency response team.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14][16]
-
Skin Contact: Promptly wash the affected area with soap and water and remove contaminated clothing.[14][16]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.[14]
-
Inhalation: Move the exposed person to fresh air and seek medical attention.[14]
Disposal Plan: The disposal of this compound must be in accordance with local, state, and federal regulations for chemical waste.[5][17]
-
Neutralization: As a hydrochloride salt, the compound is acidic.[5] Small quantities can be neutralized with a suitable base, such as sodium bicarbonate, to a pH between 6 and 8.[5][17]
-
Collection: The neutralized solution should be collected in a sealed and properly labeled container for hazardous waste.[5][16]
-
Rinsing: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11][18]
Operational Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, to ensure a safe and efficient workflow.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com [westlab.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. laballey.com [laballey.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
